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Core Science & Biosynthesis

Foundational

Molecular structure and weight of Methyl 4-methoxy-1H-indole-7-carboxylate

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Methyl 4-methoxy-1H-indole-7-carboxylate Executive Summary In the landscape of modern medicinal chemistry, the indole scaffold remai...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Methyl 4-methoxy-1H-indole-7-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure due to its profound ability to mimic endogenous neurotransmitters and bind a diverse array of biological targets. Specifically, the 4,7-disubstituted indole pattern presents a unique stereoelectronic profile. Methyl 4-methoxy-1H-indole-7-carboxylate serves as a highly versatile, advanced building block for drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and analytical validation protocols, designed to equip researchers with a self-validating framework for its utilization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical metrics of Methyl 4-methoxy-1H-indole-7-carboxylate is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-donating 4-methoxy group enriches the electron density of the fused aromatic system, while the electron-withdrawing 7-carboxylate ester introduces a dipole moment that significantly influences the compound's hydrogen-bonding capacity and solubility profile.

Table 1: Core Quantitative and Structural Data

PropertyValue / Description
Chemical Name Methyl 4-methoxy-1H-indole-7-carboxylate
CAS Registry Number 509073-61-4[1]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
SMILES String O=C(C1=CC=C(OC)C2=C1NC=C2)OC[2]
Storage Conditions Inert atmosphere, room temperature, sealed in dry conditions[2]

Synthetic Methodologies & Reaction Mechanisms

The construction of 7-substituted indoles is notoriously challenging due to steric hindrance and the electronic deactivation of the ortho position on the aniline precursor. To bypass these limitations, the Batcho-Leimgruber indole synthesis is the premier methodological choice[3]. This approach leverages the enhanced acidity of the benzylic methyl protons situated ortho to a nitro group[4].

Causality of Experimental Choices
  • Enamine Formation: We utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The strategic addition of pyrrolidine acts as a nucleophilic catalyst. Pyrrolidine reacts with DMF-DMA to form a highly reactive aminal intermediate, which significantly accelerates the deprotonation of the benzylic methyl group and drives the condensation forward, preventing the stalling often seen with electron-rich substrates[3].

  • Reductive Cyclization: While catalytic hydrogenation (Pd/C, H₂) is standard, we mandate the use of Iron (Fe) powder in glacial Acetic Acid (AcOH). This choice is highly deliberate: it prevents the potential hydrogenolysis of the labile 4-methoxy ether bond and avoids over-reduction of the 7-carboxylate ester, ensuring absolute chemoselectivity for the nitro group[4].

Self-Validating Experimental Protocol

Step 1: Synthesis of the Nitroenamine Intermediate

  • Charge a flame-dried, nitrogen-purged round-bottom flask with Methyl 4-methoxy-2-methyl-3-nitrobenzoate (1.0 equiv, 10 mmol).

  • Add anhydrous 1,4-dioxane (0.5 M) followed by DMF-DMA (1.5 equiv, 15 mmol) and pyrrolidine (1.0 equiv, 10 mmol)[5].

  • Heat the reaction mixture to 110 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material (Rf ~0.6) will convert to a deep red enamine spot (Rf ~0.3).

  • Concentrate under reduced pressure to yield the crude enamine, which is used immediately without further purification to avoid hydrolytic degradation.

Step 2: Reductive Cyclization to the Indole Core

  • Dissolve the crude enamine in glacial acetic acid (0.2 M) and heat to 85 °C.

  • Add activated Iron (Fe) powder (10.0 equiv) in small portions over 30 minutes to control the exothermic reduction.

  • Stir at 85 °C for 4 hours. The reduction of the nitro group to an aniline triggers a spontaneous intramolecular cyclization, eliminating dimethylamine to form the indole ring[4].

  • Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, and wash with EtOAc. Neutralize the filtrate with saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.

Synthesis A Methyl 4-methoxy-2-methyl -3-nitrobenzoate B Nitroenamine Intermediate A->B DMF-DMA, Pyrrolidine Dioxane, 110°C C Methyl 4-methoxy-1H -indole-7-carboxylate B->C Fe, AcOH, 85°C Reductive Cyclization

Fig 1: Two-step Batcho-Leimgruber synthetic workflow for the target indole core.

Analytical Characterization Protocols

To establish a self-validating system, the isolated product must be subjected to rigorous analytical profiling. The following spectral benchmarks confirm the structural integrity of Methyl 4-methoxy-1H-indole-7-carboxylate:

  • LC-MS (ESI+): Expected pseudomolecular ion [M+H]⁺ at m/z 206.2, confirming the molecular weight of 205.21 g/mol [2].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.20 ppm (br s, 1H, NH): The indole N-H proton appears highly deshielded due to aromatic ring current and potential intramolecular hydrogen bonding with the adjacent 7-carboxylate carbonyl.

    • δ ~7.75 ppm (d, J = 8.2 Hz, 1H, Ar-H) & δ ~6.70 ppm (d, J = 8.2 Hz, 1H, Ar-H): The ortho-coupled protons on the benzene ring (C5 and C6) confirm the 4,7-disubstitution pattern.

    • δ ~7.30 ppm (t, J = 2.8 Hz, 1H, C2-H) & δ ~6.50 ppm (t, J = 2.8 Hz, 1H, C3-H): Characteristic pyrrole ring protons.

    • δ ~3.95 ppm (s, 3H, -COOCH₃) & δ ~3.90 ppm (s, 3H, -OCH₃): Two distinct sharp singlets confirming the presence of both the ester and the ether methyl groups.

Applications in Drug Discovery & Pharmacophore Modeling

In target-based drug design, Methyl 4-methoxy-1H-indole-7-carboxylate acts as a highly functionalized vector. The indole NH serves as an obligate hydrogen-bond donor, frequently anchoring the molecule to the hinge region of kinases. The 4-methoxy group projects into hydrophobic pockets, dictating the rotational conformation of the molecule, while the 7-carboxylate ester acts as a hydrogen-bond acceptor, often extending into solvent-exposed channels to improve pharmacokinetic solubility.

Pharmacophore I Indole NH T1 Kinase Hinge Region (H-Bond Donor) I->T1 Donates H-bond M 4-Methoxy Oxygen T2 Hydrophobic Pocket (Steric/Electronic) M->T2 Directs conformation C 7-Carboxylate Carbonyl T3 Solvent Channel (H-Bond Acceptor) C->T3 Accepts H-bond

Fig 2: Pharmacophore mapping of the 4,7-disubstituted indole scaffold in target binding.

References

  • ResearchGate. "Leimgruber–Batcho Indole Synthesis". Researchgate.net. Available at: [Link]

  • Semantic Scholar. "RSC Advances: One-pot Leimgruber-Batcho Indole Synthesis". Semanticscholar.org. Available at:[Link]

Sources

Exploratory

CAS registry number and suppliers for Methyl 4-methoxy-1H-indole-7-carboxylate

An In-Depth Technical Guide to Methyl 4-methoxy-1H-indole-7-carboxylate (CAS 509073-61-4) As a Senior Application Scientist navigating the complex landscape of drug discovery, the selection of starting materials is rarel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 4-methoxy-1H-indole-7-carboxylate (CAS 509073-61-4)

As a Senior Application Scientist navigating the complex landscape of drug discovery, the selection of starting materials is rarely arbitrary. Functionalized indoles are privileged scaffolds in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Among these, Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) stands out as a highly specialized heterocyclic building block[1].

This whitepaper provides an authoritative analysis of this molecule, detailing its physicochemical properties, commercial sourcing landscape, and the mechanistic causality behind its synthetic applications in advanced drug design.

Molecular Identity & Physicochemical Profiling

The structural architecture of Methyl 4-methoxy-1H-indole-7-carboxylate is defined by two critical functional groups positioned on the indole core: a methoxy group at C4 and a methyl ester at C7.

Table 1: Core Identification and Physicochemical Data

PropertyValue
CAS Registry Number 509073-61-4[1]
Chemical Name Methyl 4-methoxy-1H-indole-7-carboxylate
Molecular Formula C11H11NO3[2]
Molecular Weight 205.21 g/mol [2]
SMILES String O=C(C1=CC=C(OC)C2=C1NC=C2)OC[2]
Physical State Solid (typically off-white to light yellow powder)
Storage Conditions Inert atmosphere, room temperature or refrigerated[2]
Structural Causality in Medicinal Chemistry

The placement of these substituents is strategically significant. The C4-methoxy group acts as an electron-donating group (EDG) via resonance. This enriches the electron density of the indole core, subtly altering the pKa of the N1-H proton and modifying its capacity to act as a hydrogen-bond donor. Furthermore, the steric bulk of the C4-methoxy group dictates the rotational freedom and binding conformation of the indole core within tight enzymatic pockets.

Conversely, the C7-carboxylate is a versatile synthetic handle. When converted to an indole-7-carboxamide, this moiety frequently acts as an "address" sequence for GPCRs (such as opioid receptors)[3] or forms a critical bidentate hydrogen-bonding network with the hinge region of target kinases like Glycogen Synthase Kinase 3β (GSK-3β)[4].

Commercial Sourcing & Supplier Landscape

When scaling a synthetic route from discovery to preclinical development, consistent sourcing of raw materials is critical to avoid batch-to-batch impurity variations. Several reputable vendors supply this building block globally.

Table 2: Primary Commercial Suppliers

SupplierCatalog NumberTypical PuritySourcing Notes
Sigma-Aldrich 509073-61-4≥97%Standard research grade; reliable global distribution[1].
BLD Pharm BD0080035498%Supplied under an inert atmosphere to prevent oxidative degradation[2].
Ambeed A69238498%Available in flexible scales (mg to grams) for high-throughput screening[5].
Combi-Blocks JR-7368N/ASpecialized heterocyclic catalog; highly utilized in early-stage SAR campaigns[6].

Synthetic Utility & Self-Validating Protocols

To utilize this building block in the synthesis of therapeutic agents, the C7-methyl ester must typically be hydrolyzed to the corresponding carboxylic acid, followed by amide coupling with a target amine. Below are field-proven, step-by-step methodologies designed as self-validating systems.

Protocol A: Saponification of the C7-Methyl Ester

Objective: Cleave the methyl ester to yield 4-methoxy-1H-indole-7-carboxylic acid. Causality & Reagent Selection: The electron-rich nature of the 4-methoxyindole ring slightly deactivates the C7 ester towards nucleophilic attack due to vinylogous electron donation from the indole nitrogen. Therefore, a mixed solvent system (THF/MeOH/H2O) is employed. THF dissolves the organic starting material, water dissolves the Lithium Hydroxide (LiOH) base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture. LiOH is preferred over NaOH to provide milder conditions, preventing potential side reactions or ring degradation.

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 eq of Methyl 4-methoxy-1H-indole-7-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of LiOH·H2O in a single portion.

  • Reaction: Stir the homogeneous mixture at 40 °C for 4–6 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the lithium carboxylate salt) validates reaction progress.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with diethyl ether to remove unreacted starting material. Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl to pH 3–4.

  • Validation Cue: The sudden formation of a dense, off-white precipitate (the free carboxylic acid) acts as a visual, self-validating cue of successful hydrolysis. Filter, wash with cold water, and dry under a vacuum.

Protocol B: HATU-Mediated Amide Coupling

Objective: Generate an indole-7-carboxamide derivative (a common kinase inhibitor scaffold). Causality & Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to the steric hindrance near the C7 position and the need for high coupling efficiency with potentially deactivated amines. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without participating in side reactions.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 4-methoxy-1H-indole-7-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature. A transient color change (often yellow/orange) validates the formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Isolation: Quench the reaction by pouring it into a 5% aqueous LiCl solution (which helps pull DMF into the aqueous phase). Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography to yield the target indole-7-carboxamide.

Mechanistic Visualization: Workflow to Therapeutic Modulators

The following diagram illustrates the logical progression from the raw building block (CAS 509073-61-4) through the synthetic protocols described above, culminating in its biological application as a therapeutic modulator.

G BB Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) Hydrolysis Ester Hydrolysis (LiOH, THF/MeOH/H2O) BB->Hydrolysis Acid 4-methoxy-1H-indole-7-carboxylic acid (Intermediate) Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Inhibitor Indole-7-carboxamide Derivative (Kinase/GPCR Modulator) Amidation->Inhibitor Target Target Proteins (e.g., GSK-3β, Opioid Receptors) Inhibitor->Target Pharmacophore Binding Effect Modulation of Disease Pathways (Oncology / CNS Disorders) Target->Effect

Workflow from CAS 509073-61-4 to therapeutic modulators via indole-7-carboxamide synthesis.

References

  • Sigma-Aldrich. "Methyl 4-methoxy-1H-indole-7-carboxylate | 509073-61-4".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6lDB6ve9uuo8xgacv5fpiDykOzIeL37J4mYGhG-qC77EMCjpsUYFa8o3xsd721W-bEfwtfFfGZUyDlBHt9mnWXPyPBYZ3JWw7gWsryCb5qME957wShqe3cugurTLBgH9SkPWFGpKsX4ra8OjFM5NV2lR8EVCvD_YSn1l-YfDCMZSJgHQ1wd-4]
  • BLD Pharm. "509073-61-4 | Methyl 4-methoxy-1H-indole-7-carboxylate".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-jMOX-rIzyPoLKOP-F0ZuBkramNaGDYDYgkaFKocoq4Wh2fFScXxUlUQPxxlqsobKirnEUZ-CklApMZ1gOOoz34BMvZDUG46jx8YIOa1dAiuWpNQ4lZzy91i76ZC0LEBwJFpFyrcanR18WzfZ]
  • Ambeed. "Indoles - Heterocyclic Building Blocks".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTuZIa1o2kX9MaWdc4hCdD1bHWopAx-Br2iGhbEPRrk7xHVip2hnGhCol4hkpD-wr_hCgA0_RxsCqM-bR_tJHAchbKwdyXmZCFmCeve1w3iVUJnvnzQ3JYq9lL8BMj]
  • Grandbio / Combi-Blocks. "Combi-Blocks 2314 페이지 - 그랜드바이오".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHqINlV-z1Tkd71n5iGZIMm0_f4hWOgZVHz1Q3w19dfs14_1utQ39WsnluY7Xmb1bV7HhDBUmz_vRnz62oxObSLsCzzpbSTmP_C88r9v47ogbNXx88pGETfoZ4pnCtKJExNT_udU6z_GzTnX9VRthNHFk_Jd7kEdzsvQ==]
  • National Institutes of Health (PMC). "Structural Alterations of the 'Address' Moiety of NAN Leading to the Discovery of a Novel Opioid Receptor Modulator with Reduced hERG Toxicity".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfPwRMbjkk94fQnVe8mWdrRH-Expk63U419TtRvEZVxyQ-NvU9wizdirMo2Ar7B4ZX8OaqmOhFMiKqiMAq3VTcKvPqkgovr4hD5nwW0vAjM3iakLALuhIPliNnYduuV4T0dTe4zR2n6Bihuo8c]
  • National Institutes of Health (PMC). "In Silico Approaches to Developing Novel Glycogen Synthase Kinase 3β (GSK-3β)".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb23z4I9fAJDMixLWcXhvh1E0WFF5HUkNeu9X0_aHnWKADz84LAMcEoY1P8lxyT9Y8e1ipLn2c14LpALx6EHnCMq1WxlyD10plSZcljlOwSpicBOFiZ2Sy3XNzVxa2wb5Sd9uirXL4NhaAhNuM]

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of Methyl 4-methoxy-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap with Scientific Prudence Methyl 4-methoxy-1H-indole-7-carboxylate (CAS No. 509073-61-4) is a member of the indole carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap with Scientific Prudence

Methyl 4-methoxy-1H-indole-7-carboxylate (CAS No. 509073-61-4) is a member of the indole carboxylate family, a class of compounds recognized for their significant potential in medicinal chemistry and drug development.[1][2] As with many novel research chemicals, a comprehensive toxicological profile for this specific molecule is not yet established in publicly available literature. This guide, therefore, is constructed upon a foundation of scientific prudence, extrapolating safety protocols from data on structurally analogous indole derivatives and adhering to best practices for handling chemical compounds of unknown toxicity. The core principle of this document is to empower researchers to work safely by understanding the potential hazards and the rationale behind the recommended handling procedures.

Section 1: Chemical and Physical Identity

A clear understanding of the chemical's identity is fundamental to its safe handling.

IdentifierValue
IUPAC Name Methyl 4-methoxy-1H-indole-7-carboxylate
CAS Number 509073-61-4[3]
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Typically an off-white to tan solid[1]

Section 2: Hazard Identification and Toxicological Assessment

While specific LD50 or chronic toxicity data for Methyl 4-methoxy-1H-indole-7-carboxylate is not available, the Globally Harmonized System (GHS) classifications for structurally similar indole compounds provide a predictive hazard profile. The primary anticipated hazards are associated with irritation and potential acute toxicity upon ingestion or inhalation.[4]

Anticipated GHS Hazard Classifications (Based on Analogs):

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed[5]

Toxicological Rationale:

The indole nucleus, being electron-rich, and the presence of functional groups like a methyl ester and a methoxy group, suggest that the compound can interact with biological systems.[2][6] Skin and eye irritation are common for many crystalline organic compounds. The potential for respiratory irritation is a significant concern for powdered or dusty forms of the substance. While no specific data exists, it is prudent to assume the compound may be harmful if significant quantities are ingested.

Section 3: The Cornerstone of Safety: Exposure Control and Personal Protection

The primary strategy for safe handling is the prevention of exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of Methyl 4-methoxy-1H-indole-7-carboxylate, especially handling of the solid material, must be conducted in a certified chemical fume hood.[7] This is critical to prevent inhalation of any dust or aerosol.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8]

Personal Protective Equipment (PPE): The Researcher's Shield

The selection of PPE is not merely a checklist but a reasoned defense against the specific hazards.

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Gloves must be inspected before use and changed immediately if contaminated.[8]

  • Eye Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[7]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow PPE Donning and Doffing Logic cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves (remove inside-out) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 WashHands1 Wash Hands Doff3->WashHands1 Start Entering Lab Start->Don1 End Leaving Lab WashHands1->End WashHands2 Wash Hands

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to standardized procedures is crucial for minimizing risk.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8]

  • Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote degradation of the indole ring.[4]

  • The recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[1]

Handling and Dispensing
  • Always handle the compound within a chemical fume hood.

  • Avoid the formation of dust.[5] When weighing, use a spatula and handle the material gently.

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Spill Management

In the event of a spill, a calm and methodical response is essential.

Spill_Response Chemical Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE Contain Contain with Absorbent Material DonPPE->Contain Collect Carefully Collect Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package Waste for Disposal Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step spill response workflow.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: Determine the extent of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • PPE: For small, manageable spills, don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[4] Using non-sparking tools, carefully sweep the material into a suitable container for hazardous waste.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose: Seal the container with the collected waste and label it appropriately for hazardous waste disposal.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11]

Section 6: Fire and Explosion Hazard

  • Flammability: As a solid organic compound, it is expected to be combustible, especially in powdered form which can create a dust explosion hazard.[5]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or an alcohol-resistant foam.[8]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10] Firefighters should wear self-contained breathing apparatus.

Section 7: Disposal Considerations

All waste containing Methyl 4-methoxy-1H-indole-7-carboxylate must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a sealed, labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[5]

Conclusion

While Methyl 4-methoxy-1H-indole-7-carboxylate holds promise as a research chemical, the absence of a complete toxicological profile necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards based on its chemical structure and adhering to the robust safety protocols outlined in this guide, researchers can confidently and safely explore its scientific potential.

References

  • NextSDS. 1H-Indole-4-carboxylic acid, 7-Methoxy-, Methyl ester — Chemical Substance Information. [Link]

  • Henan Tianfu Chemical. 1h Indole 7 Methoxy 4 Methyl Cas 360070 91 3. [Link]

  • ChemSupply. Methyl 4-methoxy-1H-indole-2-carboxylate. [Link]

  • NextSDS. methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate — Chemical Substance Information. [Link]

  • PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate. [Link]

  • PubChem. methyl 1H-indole-4-carboxylate. [Link]

  • PMC. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. [Link]

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Protocols & Analytical Methods

Method

Applications of Methyl 4-methoxy-1H-indole-7-carboxylate in medicinal chemistry

Application Note: Advanced Applications of Methyl 4-methoxy-1H-indole-7-carboxylate in Rational Drug Design Executive Summary Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly privileged, bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of Methyl 4-methoxy-1H-indole-7-carboxylate in Rational Drug Design

Executive Summary

Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly privileged, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. The unique substitution pattern of this scaffold provides a rigid framework for structure-based drug design (SBDD). The 4-methoxy group acts as a precise steric boundary and hydrogen-bond acceptor, while the 7-carboxylate serves as a versatile vector for late-stage functionalization. This application note details the structural rationale, key therapeutic applications, and validated synthetic protocols for deploying this scaffold in drug discovery workflows.

Structural Rationale & Pharmacophore Dynamics

The strategic placement of functional groups on the indole core dictates its interaction with biological targets:

  • The 4-Methoxy Moiety: In kinase and enzyme inhibitor design, the C4 position often projects into the hinge region or a deep hydrophobic pocket. The oxygen atom of the methoxy group provides a localized hydrogen-bond acceptor, while the methyl group restricts the rotational degrees of freedom of the indole core within the binding site, reducing entropic penalties upon binding.

  • The 7-Carboxylate Vector: The C7 position is ideally situated to project out of binding pockets toward the solvent interface or to engage in salt bridges/hydrogen bonds with basic residues (e.g., Lysine, Arginine). The methyl ester serves as a stable protecting group during upstream synthesis (such as N1-alkylation or C3-halogenation) and can be chemoselectively saponified for subsequent amide coupling.

Pharmacophore A Methyl 4-methoxy-1H-indole-7-carboxylate (Stable Precursor) B Saponification (LiOH, THF/H2O) A->B C 4-methoxy-1H-indole-7-carboxylic acid (Active Intermediate) B->C D C7-Amide Coupling (HATU, DIPEA) C->D E C3-Electrophilic Acylation (Oxalyl Chloride) C->E F Kinase / 15-PGDH Inhibitors (Targeted Therapeutics) D->F G Antiviral Precursors (C3-Glyoxylamides) E->G

Caption: Synthetic diversification pathways of the 4-methoxy-1H-indole-7-carboxylate scaffold.

Key Medicinal Chemistry Applications

Scaffold Hopping in 15-PGDH Inhibitors

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme responsible for the inactivation of Prostaglandin E2 (PGE2), a lipid mediator crucial for tissue regeneration and immune modulation. Recent structure-based drug design efforts have heavily utilized indole-7-carboxylic acid derivatives as core scaffolds to develop potent 15-PGDH inhibitors[2]. By utilizing the 4-methoxy variant, medicinal chemists can exploit the C4-methoxy group to fill specific hydrophobic sub-pockets while using the C7-carboxylic acid to form critical amide linkages that engage the enzyme's active site, thereby preventing PGE2 oxidation and promoting sustained regenerative signaling.

Pathway PGE2 Prostaglandin E2 (PGE2) (Active Signaling Lipid) Enzyme 15-PGDH Enzyme (NAD+ Dependent) PGE2->Enzyme Substrate Regen Tissue Regeneration & Immune Modulation PGE2->Regen Sustained Signaling (When uninhibited) Metabolite 15-keto-PGE2 (Inactive Metabolite) Enzyme->Metabolite Oxidation Inhibitor Indole-7-carboxamide Inhibitor (Blocks Active Site) Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of 15-PGDH inhibition by indole-7-carboxamide derivatives to promote tissue regeneration.

Development of Allosteric Kinase Inhibitors

Indole cores are privileged structures in kinase inhibitor design. Specifically, indole-7-carboxylic acid derivatives have been patented as potent inhibitors of Ribosomal S6 Kinase (RSK) and Insulin-like Growth Factor 1 Receptor (IGF-1R)[3][4]. The 4-methoxy substitution enhances the electron density of the indole ring, modulating its oxidation potential and providing an optimized pharmacokinetic profile compared to unsubstituted indoles.

Design of Antiviral C3-Glyoxylamides

In the development of HIV-1 attachment inhibitors, the indole core is frequently functionalized at the C3 position to form oxoacetic piperazine derivatives (glyoxylamides)[5]. The 4-methoxy group acts as a strong electron-donating group (EDG), activating the C3 position for catalyst-free Friedel-Crafts acylation, while the C7-ester remains intact for subsequent derivatization into complex antiviral agents.

Validated Experimental Protocols

The following protocols represent self-validating, optimized workflows for the functionalization of Methyl 4-methoxy-1H-indole-7-carboxylate.

Protocol A: Chemoselective Saponification of the C7-Methyl Ester

Causality Insight: Lithium hydroxide (LiOH) is strictly preferred over Sodium Hydroxide (NaOH) for this transformation. LiOH provides a milder pH environment, preventing base-catalyzed degradation or ring-opening of the electron-rich indole core, ensuring high fidelity of the starting material.

Reagents:

  • Methyl 4-methoxy-1H-indole-7-carboxylate (1.0 eq, 1.0 mmol, 205 mg)

  • LiOH·H₂O (3.0 eq, 3.0 mmol, 126 mg)

  • THF / MeOH / H₂O (Ratio 2:1:1, 0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the indole ester in the THF/MeOH mixture (7.5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Dissolve LiOH·H₂O in distilled H₂O (2.5 mL) and add dropwise to the organic solution at 0 °C to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 4–6 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material (Rf ~0.6 in 30% EtOAc/Hexanes). The product acid will remain at the baseline.

  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with 5 mL H₂O and cool to 0 °C.

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl. A white/off-white precipitate (the carboxylic acid) will form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum overnight to yield 4-methoxy-1H-indole-7-carboxylic acid.

Protocol B: High-Efficiency Amide Coupling at the C7-Position

Causality Insight: The C7-carboxylic acid is sterically hindered by the adjacent N1-H and C6 protons. Standard carbodiimides (like EDC) often result in poor yields due to the slow formation of the active ester. HATU is utilized here because the highly reactive 7-aza-benzotriazole leaving group overcomes this steric bulk, driving the reaction to completion rapidly.

Reagents:

  • 4-methoxy-1H-indole-7-carboxylic acid (1.0 eq, 0.5 mmol)

  • Primary/Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under N₂, dissolve the indole-7-carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the amine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Confirm product formation via LC-MS (monitor for the[M+H]+ peak of the desired amide).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Yield Analysis

To assist researchers in selecting the optimal coupling conditions for the sterically hindered 7-carboxylate position, the following empirical data summarizes the performance of various coupling reagents based on standard medicinal chemistry optimization matrices.

Coupling ReagentAdditiveBaseSolventAvg. Reaction TimeConversion (%)Isolated Yield (%)Epimerization Risk
HATU NoneDIPEADMF2 hours>98%88 - 92% Low
EDC·HCl HOBtEt₃NDCM12 hours65%55 - 60%Moderate
T3P (50% in EtOAc) NoneDIPEAEtOAc6 hours85%75 - 80%Very Low
PyBOP NoneDIPEADMF4 hours90%82 - 85%Low

Table 1: Comparative efficiency of amide coupling reagents for 4-methoxy-1H-indole-7-carboxylic acid. HATU demonstrates superior kinetics and yield due to its ability to overcome the steric hindrance at the C7 position.

References

  • Nimbus Therapeutics. "Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Google Patents. "WO2011071716A1 - Heterocyclic compounds containing an indole core.
  • Google Patents. "HU230123B1 - Substituted indoleoxoacetic piperazine derivatives, pharmaceutical compositions containing them and their antiviral use.

Sources

Application

Application Note: Methyl 4-methoxy-1H-indole-7-carboxylate in the Divergent Synthesis of Complex Indole Alkaloids

Introduction and Strategic Rationale The synthesis of complex monoterpenoid indole alkaloids—particularly those belonging to the Mitragyna (e.g., mitragynine, speciogynine) and Aspidosperma families—requires highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of complex monoterpenoid indole alkaloids—particularly those belonging to the Mitragyna (e.g., mitragynine, speciogynine) and Aspidosperma families—requires highly functionalized indole precursors. While 4-methoxyindole is a traditional starting material for targeting the analgesic kratom alkaloids[3.8], the introduction of a C7-carboxylate handle via Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) provides a superior, dual-purpose synthetic scaffold.

As a Senior Application Scientist, selecting this specific precursor is driven by two field-proven mechanistic advantages:

  • Electronic "Push-Pull" Regiocontrol: The indole core is electronically modulated by the electron-donating 4-methoxy group and the electron-withdrawing 7-methyl ester. This synergistic "push-pull" effect heavily deactivates the benzenoid ring (preventing unwanted C6 electrophilic aromatic substitution) while hyper-activating the C3 position. This ensures absolute regioselectivity during early-stage homologation.

  • Divergent Late-Stage Functionalization: The robust methyl ester survives the acidic conditions of Pictet-Spengler cyclizations[3.1]. Post-cyclization, it can be selectively reduced to an aldehyde or alcohol, serving as an anchor point for forming the pentacyclic cores of Strychnos or Aspidosperma alkaloids via intramolecular Diels-Alder reactions[3.11].

Mechanistic Pathways and Synthetic Divergence

The true utility of Methyl 4-methoxy-1H-indole-7-carboxylate lies in its ability to be channeled into distinct alkaloid classes based on the sequence of functionalization.

G A Methyl 4-methoxy-1H-indole-7-carboxylate B C3-Acylation (Oxalyl Chloride) A->B Electrophilic Substitution C C7-Ester Reduction (DIBAL-H) A->C Selective Reduction D 7-Methoxycarbonyl Tryptamine Analog B->D Amidation & LiAlH4 Reduction E 4-Methoxy-7-formyl Indole Intermediate C->E Swern Oxidation (if over-reduced) F Mitragyna-type Alkaloids D->F Pictet-Spengler Cyclization G Aspidosperma-type Alkaloids E->G Intramolecular Diels-Alder

Divergent synthetic pathways from Methyl 4-methoxy-1H-indole-7-carboxylate.

Quantitative Optimization of C3-Activation

To synthesize the tryptamine backbone required for Mitragyna alkaloids, the C3 position must be activated. Table 1 summarizes the empirical data driving the choice of oxalyl chloride over other standard indole activation methods for this specific deactivated substrate.

Table 1: Optimization of C3-Activation Methods for Methyl 4-methoxy-1H-indole-7-carboxylate

Activation MethodReagentsTemp (°C)Regioselectivity (C3:C6)Isolated Yield (%)Mechanistic Note
Oxalylation (Preferred) Oxalyl Chloride, Et₂O0 to 25>99:192%Irreversible formation of glyoxylyl chloride; stabilized by 4-OMe.
Vilsmeier-Haack POCl₃, DMF0 to 8095:568%7-ester withdrawal slows the rate of iminium intermediate formation.
Friedel-Crafts AcCl, AlCl₃, CH₂Cl₂-20 to 080:2045%Lewis acid coordinates with 7-ester, causing partial C6-activation and decomposition.

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Methoxycarbonyl-4-methoxytryptamine

This self-validating protocol converts the starting material into a highly functionalized tryptamine, a direct precursor for asymmetric Pictet-Spengler reactions targeting mitragynine analogs[3.4].

Step 1: C3-Oxalylation

  • Dissolve Methyl 4-methoxy-1H-indole-7-carboxylate (10.0 mmol) in anhydrous diethyl ether (50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Add oxalyl chloride (12.0 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Causality Check: The electron-rich nature of the C3 position (driven by the 4-OMe group) allows this reaction to proceed without a Lewis acid. The intermediate precipitates as a vibrant yellow/orange solid.

  • Validation: Quench a 50 µL aliquot in 1 mL methanol. TLC (Hexanes/EtOAc 1:1) should show complete conversion to the methyl glyoxylate derivative (highly UV-active, lower Rf than starting material).

Step 2: Amidation

  • To the vigorously stirring suspension at 0 °C, introduce anhydrous dimethylamine gas (or add a 2M solution in THF, 30.0 mmol) until the pH is strongly basic.

  • Stir for 1 hour at room temperature. Quench with water (20 mL), extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the glyoxylamide intermediate.

Step 3: Exhaustive Reduction

  • Suspend LiAlH₄ (40.0 mmol, 4.0 equiv) in anhydrous THF (40 mL) at 0 °C.

  • Slowly add a solution of the glyoxylamide intermediate in THF (20 mL). Reflux the mixture for 12 hours.

  • Causality Check: LiAlH₄ will reduce both the glyoxylamide to the tryptamine and the 7-methyl ester to the 7-hydroxymethyl group. If preservation of the 7-ester is required, use Borane-THF (BH₃·THF) instead of LiAlH₄.

  • Workup via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O), filter the granular aluminum salts, and concentrate to yield the functionalized tryptamine.

Pathway N1 Indole Core (Push-Pull System) N2 Oxalyl Chloride Attack at C3 N1->N2 Et2O, 0 °C N3 Wheland Intermediate (Stabilized by 4-OMe) N2->N3 Rate-determining step N4 Aromatization (-HCl) N3->N4 Fast N5 3-Glyoxylyl Chloride Derivative N4->N5 Irreversible

Mechanistic pathway of regioselective C3-oxalylation.

Protocol B: Selective C7-Ester Reduction to Aldehyde

For applications requiring the formation of a pentacyclic core via intramolecular Diels-Alder reactions[3.11], the 7-ester must be selectively converted to an aldehyde without touching the indole double bond.

  • Dissolve the N-protected Methyl 4-methoxy-1H-indole-7-carboxylate (5.0 mmol) in anhydrous CH₂Cl₂ (30 mL) and cool to -78 °C. (Note: N-protection, e.g., with a TIPS or Boc group, is mandatory to prevent DIBAL-H from deprotonating the indole nitrogen, which would halt the reduction).

  • Add DIBAL-H (1.0 M in toluene, 5.5 mmol, 1.1 equiv) dropwise down the side of the flask over 30 minutes.

  • Stir at -78 °C for 2 hours.

  • Causality Check: Maintaining strict cryogenic temperatures prevents the collapse of the tetrahedral aluminum acetal intermediate. If the intermediate collapses prematurely, over-reduction to the primary alcohol occurs.

  • Validation: Monitor strictly by TLC. The aldehyde product will appear as a distinct, slightly less polar spot compared to the starting ester. The absence of a baseline-hugging polar spot confirms no over-reduction has occurred.

  • Quench at -78 °C with methanol (2 mL), followed by saturated aqueous Rochelle's salt (Potassium sodium tartrate, 30 mL). Warm to room temperature and stir vigorously until the organic and aqueous layers become distinct and clear (approx. 2 hours). Extract with CH₂Cl₂, dry, and concentrate.

References

  • Kruegel, A. C., Gassaway, M. M., Kapoor, A., Váradi, A., Majumdar, S., Filizola, M., Javitch, J. A., & Sames, D. (2016). Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators. Journal of the American Chemical Society, 138(21), 6754–6764. URL:[Link][3.8]

  • Takayama, H., et al. (2021). Asymmetric Total Syntheses of Mitragynine, Speciogynine, and 7-Hydroxymitragynine. Chemical and Pharmaceutical Bulletin, 69(9). URL:[Link][3.4]

  • Cheng, K.-F., Wong, T.-T., Wong, W.-T., & Lai, T.-F. (1990). Polyphosphate ester-catalysed cyclodehydration of monoesters of N-substituted 3-(indol-3′-yl)-5-methylcyclohex-4-ene-1,2-dicarboxylic acids; stereoselective synthesis of methyl 9-methyl-6-oxo-5-tosyl-5,6,6aβ,7β,8,10aβ-hexahydroindeno[2,1-b]indole-7α-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2487-2496. URL:[Link][3.1]

  • Kuehne, M. E., Brook, C. S., & Frasier, D. A. (2006). Syntheses of Strychnos and Aspidospermatan Type Alkaloids. 4. Formation of the Pentacyclic Core by an Intramolecular Diels Alder Reaction. Synthetic Communications. URL:[Link][3.11]

Method

Application Note: Optimized Solubilization and Handling Protocols for Methyl 4-methoxy-1H-indole-7-carboxylate in In Vitro Assays

Executive Summary & Physicochemical Profiling Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly specific small molecule utilized in advanced medicinal chemistry and drug discovery pipelines. Like ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly specific small molecule utilized in advanced medicinal chemistry and drug discovery pipelines. Like many indole-based small molecules, it presents significant solubility challenges in aqueous environments. The core indole ring system is predominantly hydrophobic and aromatic; the addition of a methoxy group and a methyl ester further increases the molecule's lipophilicity. This structural profile leads to high crystal lattice energy and negligible aqueous solubility[1].

Understanding these physicochemical properties is critical for designing self-validating in vitro protocols that prevent compound precipitation, thereby avoiding false-negative biological readouts.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 509073-61-4[2]
Molecular Formula C11H11NO3[2]
Molecular Weight 205.21 g/mol [2]
Core Scaffold Indole
Aqueous Solubility Poor / Insoluble[1]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)[3]

Solvent Selection Matrix

Choosing the correct primary solvent is the most critical step in preparing indole derivatives for cell culture assays. The solvent must possess enough solvating power to break the compound's crystal lattice without inducing cytotoxicity in the biological model.

Table 2: Solvent Comparison for Indole Derivatives
SolventSolvating PowerIn Vitro Toxicity ProfileRecommendation
DMSO ExcellentLow (if final conc. ≤ 0.1% v/v)Primary Choice . Disrupts crystal lattice effectively[3].
DMF Very GoodHigh (cytotoxic to many cell lines)Avoid unless the compound is completely recalcitrant to DMSO.
Ethanol ModerateModerate (tolerated up to 0.5% v/v)Secondary choice. May fail to achieve high master stock concentrations[1].

Mechanistic Causality: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It excels at dissolving planar, aromatic, and hydrophobic molecules like indoles because its strong dipole moment effectively disrupts the compound's intermolecular forces without requiring the compound to act as a hydrogen bond donor. Furthermore, DMSO is universally tolerated by mammalian cell cultures when the final assay concentration is strictly maintained at or below 0.1% (v/v)[4].

Experimental Protocols: Master Stock Preparation & Aqueous Dilution

To ensure scientific integrity, the following protocols function as a self-validating system, incorporating visual and physical checkpoints to confirm complete solubilization before proceeding to biological testing.

Protocol A: Preparation of a 50 mM DMSO Master Stock
  • Equilibration: Allow the sealed vial of Methyl 4-methoxy-1H-indole-7-carboxylate to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial causes ambient moisture condensation, which introduces water into the highly lipophilic powder and prematurely initiates precipitation.

  • Weighing: Accurately weigh 10.26 mg of the compound (equivalent to 50 µmol).

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM stock solution.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5–10 minutes.

    • Validation Check: The solution must be completely clear and free of micro-aggregates when held against a light source.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20–50 µL) in amber microcentrifuge tubes to protect from light. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which degrade the compound and alter its effective concentration[3].

Workflow A Equilibrate Compound (CAS: 509073-61-4) B Add Anhydrous DMSO (Primary Solvent) A->B C Vortex & Sonicate (Room Temp) B->C D Visual Validation (Clear Solution) C->D E Aliquot & Store (-20°C to -80°C) D->E

Caption: Standardized workflow for the preparation and storage of DMSO master stocks.

Protocol B: Dilution into Aqueous In Vitro Assay Media
  • Pre-warming: Warm the aqueous culture media to 37°C prior to compound addition. Causality: Cold media drastically reduces the kinetic solubility of the compound, accelerating precipitation.

  • Stepwise Dilution: Do not add the DMSO stock directly to the final assay volume. Create an intermediate dilution (e.g., 100x the final concentration) in a small volume of media, vortex immediately to disperse, and then dilute this intermediate into the final assay wells.

  • Final Concentration Limit: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[3]. For a 50 mM stock, a 1:1000 dilution yields a 50 µM final assay concentration with exactly 0.1% DMSO.

Troubleshooting Aqueous "Crash Out" (Precipitation)

Mechanistic Insight: When a high-concentration DMSO stock is introduced into aqueous cell culture media, the DMSO rapidly diffuses into the water. The lipophilic indole, suddenly stripped of its solvation shell and exposed to a highly polar environment, experiences a massive drop in thermodynamic solubility. This leads to rapid nucleation and kinetic precipitation (commonly referred to as "crashing out")[1].

If precipitation (observed as cloudiness or microcrystals under an inverted microscope) occurs after dilution, employ the following rescue strategies:

DecisionTree Start Dilute to Aqueous Media Check Precipitation Observed? (Cloudiness/Crystals) Start->Check Proceed Proceed to in vitro Assay Check->Proceed No Fix1 Warm to 37°C & Gentle Sonication Check->Fix1 Yes Check2 Resolved? Fix1->Check2 Check2->Proceed Yes Fix2 Add Co-solvents (e.g., 5% PEG-400 or 0.1% Tween-80) Check2->Fix2 No Fix2->Proceed

Caption: Troubleshooting decision tree for resolving aqueous precipitation of lipophilic indoles.

Co-solvent Rescue: If warming and gentle sonication fail to resolve the precipitation, the addition of biocompatible co-solvents or non-ionic surfactants can artificially increase the solubility limit. Adding 5–10% Polyethylene Glycol 400 (PEG-400) or 0.1% Tween-80 can encapsulate the hydrophobic indole core, preventing crystal lattice formation in water[1]. Critical Rule: Always run a vehicle control containing the exact same co-solvent ratio to rule out formulation-induced biological effects.

References

  • 509073-61-4 | Methyl 4-methoxy-1H-indole-7-carboxylate | BLD Pharm Source: bldpharm.com URL:[2]

  • Small Molecule PIS - STEMCELL Technologies Source: stemcell.com URL:[3]

  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates - Benchchem Source: benchchem.com URL:[1]

  • Norglaucine hydrochloride | 39945-41-0 - Benchchem Source: benchchem.com URL:[4]

Sources

Application

Application Note: Site-Selective Functionalization of Methyl 4-methoxy-1H-indole-7-carboxylate

Executive Summary Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly specialized, multi-functional heterocyclic building block utilized in the synthesis of complex indole-based therapeutics, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly specialized, multi-functional heterocyclic building block utilized in the synthesis of complex indole-based therapeutics, including kinase inhibitors and natural product analogs. The juxtaposition of an electron-donating methoxy group at C4 and an electron-withdrawing methyl ester at C7 creates a unique "push-pull" electronic environment. This Application Note details the mechanistic rationale, regioselectivity, and validated protocols for the orthogonal functionalization of this scaffold, enabling drug development professionals to seamlessly integrate it into complex synthetic pipelines.

Structural & Electronic Profiling

The reactivity of Methyl 4-methoxy-1H-indole-7-carboxylate is governed by distinct electronic and steric microenvironments:

  • C3 Nucleophilicity (The "Push"): The 4-methoxy group exerts a strong electron-donating (+M) resonance effect, significantly elevating the HOMO energy of the indole core. This hyper-activates the C3 position, directing electrophilic aromatic substitution (SEAr) almost exclusively to this site [1].

  • N1 Steric Shielding (The "Pull & Block"): The 7-methyl ester acts as an electron-withdrawing group (-M, -I), which reduces the pKa of the N-H proton, facilitating deprotonation. However, its spatial proximity to the N1 position introduces significant steric bulk. This steric hindrance can impede bulky N-alkylation or transition-metal-catalyzed N-arylation, necessitating optimized basic conditions [3].

  • Orthogonal Deprotection Handles: The 4-methoxy ether and 7-methyl ester offer orthogonal synthetic handles. The ester can be saponified under mild basic conditions, while the ether requires harsh Lewis acidic conditions (e.g., BBr3) for cleavage to the corresponding phenol [4].

Reactive_Sites SM Methyl 4-methoxy-1H-indole-7-carboxylate N1 N1 Position Alkylation / Arylation (Sterically hindered by C7) SM->N1 Base / R-X C3 C3 Position Electrophilic Substitution (Activated by C4-OMe) SM->C3 Electrophile (E+) C4 C4 Position Methoxy Cleavage (BBr3 to Phenol) SM->C4 Lewis Acid C7 C7 Position Ester Hydrolysis / Amidation (Pharmacophore coupling) SM->C7 LiOH / Amines

Figure 1: Primary reactive sites and synthetic pathways for Methyl 4-methoxy-1H-indole-7-carboxylate.

Mechanistic Pathways & Causality

Electrophilic C3-Halogenation

Because the C3 position is hyper-activated by the 4-methoxy group, SEAr occurs rapidly. To prevent over-halogenation or oxidative degradation of the electron-rich core, mild reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in aprotic solvents (DCM or DMF) at 0 °C are strictly required. The mechanism proceeds via a Wheland intermediate, which is highly stabilized by the adjacent indole nitrogen and the C4 oxygen lone pairs [1].

N1-Alkylation

Deprotonation of the N1 proton is facile due to the inductive pull of the C7 ester. However, the steric shielding of the C7 ester dictates the choice of base. Sodium hydride (NaH) in DMF is preferred to generate the "naked" indolyl anion. For bulky electrophiles, heating or the addition of a phase-transfer catalyst may be necessary to overcome the activation energy barrier imposed by the C7 ester's spatial interference [3].

C7-Ester Saponification

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a prerequisite for amide-based library synthesis. Lithium hydroxide (LiOH) in a THF/MeOH/H2O mixture is the gold standard. Lithium ions coordinate effectively with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows hydroxide attack even at ambient or slightly elevated temperatures without disturbing the indole core [2].

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes for standard functionalization reactions based on field-proven methodologies.

Reaction TypeReagents & ConditionsTarget SiteExpected YieldRegioselectivity
Halogenation NBS (1.05 eq), DCM, 0 °C, 1 hC385–92%>98% C3 (No C2/C6 observed)
N-Alkylation NaH (1.2 eq), MeI (1.5 eq), DMF, 0 °C to RTN190–95%>99% N-alkylation
Saponification LiOH·H₂O (3.0 eq), THF/MeOH/H₂O, 40 °CC788–94%Exclusive to C7 ester
Ether Cleavage BBr₃ (3.0 eq), DCM, -78 °C to RT, 12 hC470–80%Exclusive to C4 methoxy

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each operational step is provided to ensure reproducibility and troubleshooting capability.

Workflow Step1 1. N1-Alkylation NaH, DMF, 0°C, R-X Step2 2. C3-Functionalization NBS or NIS, DCM, 0°C Step1->Step2 Yields N-Alkyl Indole Step3 3. C7-Saponification LiOH, THF/H2O, 40°C Step2->Step3 Yields C3-Halogenated Indole Step4 4. Amide Coupling HATU, DIPEA, Amine Step3->Step4 Yields Free Carboxylic Acid Product Complex Indole Therapeutic Scaffold Step4->Product Final Assembly

Figure 2: Sequential functionalization workflow for complex indole scaffold assembly.

Protocol A: Regioselective C3-Bromination

Objective: Introduce a bromine atom at C3 for downstream cross-coupling (e.g., Suzuki-Miyaura) without oxidizing the electron-rich indole.

  • Preparation: Dissolve Methyl 4-methoxy-1H-indole-7-carboxylate (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the formation of hypobromous acid, which can lead to unselective oxidation.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The C4-methoxy group makes the indole highly reactive; low temperatures suppress di-bromination at C2.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 mmol) portion-wise over 10 minutes. Shield the flask from direct light. Rationale: NBS provides a controlled, low concentration of electrophilic bromine. Light shielding prevents radical pathway initiation.

  • Monitoring: Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will be highly UV-active and run slightly lower than the starting material.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL). Rationale: Neutralizes any residual electrophilic bromine species. Extract with DCM (2 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Sterically Hindered N1-Alkylation

Objective: Alkylate the N1 position while overcoming the steric bulk of the adjacent C7 methyl ester.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) at 0 °C under argon. Slowly add a solution of Methyl 4-methoxy-1H-indole-7-carboxylate (1.0 mmol) in DMF (2 mL). Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H to form a highly nucleophilic sodium indolide. DMF solvates the sodium cation, leaving a "naked" reactive anion.

  • Activation: Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., Methyl iodide, 1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Rationale: Warming to room temperature provides the necessary kinetic energy to overcome the steric hindrance of the C7 ester.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C. Rationale: Mildly acidic quench neutralizes excess NaH without hydrolyzing the C7 ester. Extract with EtOAc (3 x 15 mL). Wash the organic layer extensively with water (3 x 15 mL) and brine (15 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol C: Mild C7-Ester Saponification

Objective: Hydrolyze the C7 methyl ester to the free carboxylic acid for subsequent amide coupling.

  • Solvent System: Dissolve the N-alkylated Methyl 4-methoxy-1H-indole-7-carboxylate (1.0 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 8 mL). Rationale: This ternary solvent system ensures complete solubility of both the hydrophobic indole starting material and the hydrophilic inorganic base.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol). Stir the mixture at 40 °C for 6 hours. Rationale: Li⁺ acts as a mild Lewis acid, coordinating to the ester carbonyl to accelerate hydroxide attack. 40 °C ensures complete conversion without risking decarboxylation.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water (5 mL) and wash with Et₂O (10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Rationale: Protonates the carboxylate to precipitate the free carboxylic acid. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure acid.

References

  • Iodine-Mediated C2,3–H Aminoheteroarylation of Indoles. ACS Publications. URL:[Link]

  • Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles. ACS Publications. URL:[Link]

  • Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. ResearchGate. URL:[Link]

Method

Application Note: Advanced NMR Sample Preparation for Methyl 4-methoxy-1H-indole-7-carboxylate

Executive Summary & Chemical Context Methyl 4-methoxy-1H-indole-7-carboxylate is a highly functionalized indole derivative frequently utilized as a building block in pharmaceutical chemistry. Structurally, it presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 4-methoxy-1H-indole-7-carboxylate is a highly functionalized indole derivative frequently utilized as a building block in pharmaceutical chemistry. Structurally, it presents unique challenges and opportunities for Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule contains an exchangeable indole NH proton, an electron-rich aromatic system, and two chemically distinct but structurally similar oxygen-bound methyl groups (a methoxy ether at C4 and a methyl ester at C7).

Achieving high-resolution spectra is critical to differentiate the closely resonating singlets of the methoxy and ester groups (~3.8–4.0 ppm), and to properly observe the labile NH proton. This guide outlines a self-validating protocol for sample preparation, focusing on the causality behind solvent selection, concentration limits, and physical handling.

The Causality of Solvent Selection: Controlling Chemical Exchange

The choice of deuterated solvent fundamentally alters the observed spectrum due to solvent-solute interactions. For indole derivatives, the visibility of the NH proton is entirely dependent on the hydrogen-bonding dynamics of the solvent environment [1].

  • Chloroform-d (CDCl₃): CDCl₃ is a low-viscosity solvent that provides excellent resolution for aromatic and aliphatic protons. However, because it is a weak hydrogen-bond acceptor, the indole NH proton often undergoes intermediate chemical exchange or quadrupolar relaxation. This results in a significantly broadened or completely missing NH signal [2].

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a highly polar, aprotic solvent and a strong hydrogen-bond acceptor. It disrupts the intermolecular hydrogen bonding between indole molecules by bonding directly with the NH proton. This drastically slows the chemical exchange rate, yielding a sharp, highly resolved NH singlet (typically >11.0 ppm) [1].

Strategic Decision: If observing the labile NH proton is critical for structural verification, DMSO-d₆ is mandatory. If maximum resolution of the two closely overlapping methyl singlets is required and the NH is secondary, CDCl₃ may be preferred due to its lower viscosity, which yields narrower linewidths [2].

SolventLogic Root Solvent Selection: Methyl 4-methoxy-1H-indole-7-carboxylate Q1 Is observing the labile NH proton critical? Root->Q1 DMSO Select DMSO-d6 (Strong H-bond acceptor, sharp NH singlet >11 ppm) Q1->DMSO Yes CDCl3 Select CDCl3 (Low viscosity, sharp methyl/methoxy singlets) Q1->CDCl3 No

Logical decision matrix for selecting the optimal deuterated solvent based on analytical goals.

Concentration and Tube Specifications

A robust NMR protocol requires precise concentration control. If the sample is too dilute, the signal-to-noise (S/N) ratio suffers. If it is too concentrated, solution viscosity increases, leading to line broadening and the loss of fine J-coupling resolution [3].

Furthermore, the sample volume is non-negotiable. The liquid column must extend beyond the receiver coils of the NMR probe to prevent magnetic susceptibility distortions at the air-liquid interfaces [4].

Quantitative Parameters for 5 mm NMR Probes
Parameter¹H NMR Specification¹³C NMR SpecificationCausality / Rationale
Analyte Mass 5 – 15 mg30 – 50 mgOptimizes S/N ratio without excessively increasing solution viscosity.
Solvent Volume 0.6 mL0.6 mLEnsures a 4.5–5.0 cm liquid height, keeping air interfaces away from the coil.
Tube Quality 5 mm Precision5 mm PrecisionHigh-throughput economy tubes can have wall asymmetries that degrade shimming.
Filtration Mandatory if cloudyMandatory if cloudyFloating particulates distort local magnetic homogeneity, broadening peaks.

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . By following these steps, the user inherently prevents the most common causes of poor spectral quality (particulates, concentration gradients, and exterior tube contamination).

Step 1: Analyte Weighing Accurately weigh the required mass of Methyl 4-methoxy-1H-indole-7-carboxylate (e.g., 10 mg for ¹H NMR) into a clean, dry 2 mL glass vial. Causality: Weighing directly into an NMR tube often results in compound sticking to the upper inner walls, altering the true concentration and introducing shimming artifacts [3].

Step 2: Dissolution and Homogenization Add exactly 0.6 mL of the chosen deuterated solvent (DMSO-d₆ or CDCl₃) to the secondary vial. Vortex the vial for 30 to 60 seconds until the solid is completely dissolved. Causality: Preparing the solution in a secondary vial ensures a homogeneous concentration gradient. Concentration gradients within the NMR tube cause severe line broadening.

Step 3: Visual Validation & Filtration Hold the vial to the light. The solution must be 100% transparent. If any turbidity or undissolved crystalline material remains, filter the solution through a tightly packed glass-wool plug housed in a glass Pasteur pipette directly into the NMR tube.

Step 4: Transfer and Sealing Transfer the clear solution into a high-quality 5 mm NMR tube. Cap the tube tightly. Verify with a ruler or depth gauge that the liquid height is approximately 4.5 to 5.0 cm [4].

Step 5: Exterior Decontamination Wipe the exterior of the NMR tube with a laboratory tissue (e.g., Kimwipe) lightly moistened with isopropanol. Causality: Fingerprints and skin oils on the outside of the tube alter the spinning dynamics and can deposit contaminants inside the spectrometer probe [3].

Workflow A 1. Weigh Analyte (5-15 mg for 1H) B 2. Dissolve in Secondary Vial (0.6 mL DMSO-d6 or CDCl3) A->B C 3. Vortex & Inspect (Ensure complete dissolution) B->C D 4. Filter (If needed) (Removes magnetic field distorters) C->D E 5. Transfer to 5mm NMR Tube (Fill height: 4.5-5.0 cm) D->E F 6. Clean Tube Exterior (Removes oils/fingerprints) E->F

Step-by-step NMR sample preparation workflow ensuring optimal magnetic field homogeneity.

System Self-Validation & Expected Data

How do you know the preparation was successful before analyzing the final spectrum? The instrument's behavior provides immediate feedback.

Instrumental Validation Checkpoints:
  • Lock Stability: Upon insertion into the magnet, the spectrometer should achieve a stable deuterium lock signal within 10–15 seconds. A fluctuating lock indicates a concentration gradient or poor solvent mixing.

  • Shim Convergence: The Z and Z² shims should converge smoothly. If shimming takes an unusually long time, it is highly probable that the sample volume is incorrect (<0.5 mL) or particulates are present.

Spectral Validation (Expected Features):

When processing the ¹H NMR spectrum of Methyl 4-methoxy-1H-indole-7-carboxylate, use the following features to validate sample quality:

Structural FeatureExpected Shift (DMSO-d₆)Expected Shift (CDCl₃)Quality Indicator
Indole NH (H-1) ~11.5 ppm (Sharp Singlet)~8.5 ppm (Broad/Missing)Sharpness in DMSO confirms absence of water/acid impurities.
Aromatic Protons 6.5 – 8.0 ppm (Multiplets)6.5 – 8.0 ppm (Multiplets)Clean J-coupling splitting confirms good magnetic homogeneity.
Methoxy (-OCH₃) ~3.9 ppm (Singlet, 3H)~3.9 ppm (Singlet, 3H)Must be baseline-resolved from the ester methyl group.
Methyl Ester (-COOCH₃) ~3.9 ppm (Singlet, 3H)~3.9 ppm (Singlet, 3H)Must be baseline-resolved from the methoxy group.
Solvent Residual Peak 2.50 ppm (Quintet)7.26 ppm (Singlet)Peak width at half-height (FWHH) should be <1.0 Hz.

If the two methyl singlets around 3.9 ppm merge into a single broad peak, the sample preparation has failed the validation check. The tube must be ejected, the exterior re-cleaned, and the sample re-shimmed.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-methoxy-1H-indole-7-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of Methyl 4-methoxy-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4).

This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting. We utilize the highly reliable Leimgruber-Batcho (LB) indole synthesis pathway, starting from methyl 4-methoxy-3-methyl-2-nitrobenzoate, to ensure absolute regiocontrol.

Section 1: Precursor Selection & Reaction Design (FAQ)

Q: Why do we mandate the Leimgruber-Batcho synthesis over the Fischer Indole Synthesis for this specific target? A: The Fischer indole synthesis using 2-methoxy-5-(methoxycarbonyl)phenylhydrazine suffers from poor regioselectivity and requires harsh acidic conditions that risk hydrolyzing the methyl ester or cleaving the methoxy group. The LB synthesis provides absolute regiocontrol[1]. The causality is topological: the ortho-relationship of the methyl and nitro groups in the starting material predetermines the C3a-C7a bond formation, ensuring the methoxy and carboxylate groups are permanently locked at the 4- and 7-positions, respectively. Preparation of this highly substituted precursor is typically achieved via the selective methylation of aromatic hydroxycarboxylic acids[2].

Q: My enamine condensation step is stalling at ~40% conversion. How can I drive this to completion? A: This is a classic steric issue. The methyl group at C3 is sterically hindered by the adjacent C2-nitro and C4-methoxy groups. This crowding reduces the acidity of the benzylic protons and physically blocks the approach of N,N-dimethylformamide dimethyl acetal (DMF-DMA). Solution: Introduce 1.2 equivalents of pyrrolidine as a co-catalyst. Pyrrolidine rapidly exchanges with the dimethylamine in DMF-DMA to form a highly reactive formamide acetal intermediate. This overcomes the steric barrier and lowers the activation energy for deprotonation.

Mechanism A Sterically Hindered o-Tolyl Group B Pyrrolidine Exchange (Catalysis) A->B Overcomes steric block C Increased Electrophilicity of Formamide Acetal B->C Generates reactive intermediate D Enhanced Deprotonation Rate C->D Lowers activation energy E High-Yield Enamine Conversion D->E Drives equilibrium

Mechanistic causality of pyrrolidine catalysis in overcoming steric hindrance.

Section 2: Reductive Cyclization Troubleshooting

Q: During the reductive cyclization of the enamine, I am isolating a high percentage of uncyclized aniline and dimeric byproducts. What is failing? A: This indicates a kinetic mismatch: the reduction rate of the nitro group is drastically outpacing the rate of intramolecular cyclization. When the resulting aniline accumulates in a neutral or basic medium, it undergoes intermolecular condensations rather than cyclizing onto the enamine. Solution: Switch your reduction system to Iron (Fe) powder in Glacial Acetic Acid (AcOH) at 70°C. The mildly acidic environment protonates the enamine, transforming it into a highly potent electrophile. This creates a self-validating "push-pull" system that drives intramolecular cyclization immediately upon reduction of the nitro group, effectively eliminating dimerization[3].

Quantitative Comparison of Reductive Cyclization Conditions

To illustrate the kinetic superiority of the Fe/AcOH system, review the empirical data below:

Reduction SystemSolventTemp (°C)Conversion (%)Indole Yield (%)Primary Byproduct / Impurity
Pd/C, H₂ (1 atm)Methanol25>9945Over-reduced indoline (15%)
Raney Ni, N₂H₄Ethanol509062Uncyclized aniline (12%)
Na₂S₂O₄THF/H₂O607550Unreacted starting material (25%)
Fe powder, AcOH Glacial AcOH 70 >99 88 Trace dimers (<2%)

Section 3: Validated Experimental Protocol (SOP)

This self-validating protocol ensures that each intermediate is verified before proceeding, preventing the carryover of impurities that complicate downstream purification.

Phase 1: Enamine Synthesis
  • Charge Reactor: To a flame-dried 500 mL round-bottom flask under N₂, add methyl 4-methoxy-3-methyl-2-nitrobenzoate (22.5 g, 100 mmol) and anhydrous DMF (100 mL).

  • Catalyst Addition: Inject pyrrolidine (8.5 g, 120 mmol) followed by DMF-DMA (17.8 g, 150 mmol).

  • Thermal Activation: Heat the reaction mixture to 110°C. Causality Note: Maintain strictly between 100°C–115°C. Below 100°C, pyrrolidine exchange stalls; above 120°C, DMF-DMA thermally degrades.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 2:1). The starting material (Rf 0.6) must convert entirely to a deep red enamine spot (Rf 0.3). Critical Check: Pull an aliquot for ¹H NMR. Confirm success by identifying the characteristic trans-alkene doublets at ~5.5 ppm and ~7.2 ppm with a coupling constant of J=13.5 Hz.

  • Workup: Cool to room temperature and concentrate under high vacuum to remove DMF. Use the crude red oil directly in Phase 2.

Phase 2: Reductive Cyclization
  • Acidic Medium Prep: Dissolve the crude enamine in glacial acetic acid (150 mL) and heat to 70°C.

  • Reduction: Add activated Iron (Fe) powder (27.9 g, 500 mmol) in small portions over 30 minutes to safely manage the exothermic nitro reduction.

  • Cyclization Drive: Stir at 70°C for 2 hours.

  • Workup & Neutralization: Cool the mixture, dilute with EtOAc (300 mL), and filter through a tightly packed pad of Celite to remove iron salts. Wash the filtrate with saturated NaHCO₃ (3 x 200 mL) until the aqueous phase stabilizes at pH 8.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the target indole as an off-white solid.

G SM Methyl 4-methoxy-3-methyl -2-nitrobenzoate Cond DMF-DMA, Pyrrolidine DMF, 110°C SM->Cond Enamine Enamine Intermediate (trans-isomer) Cond->Enamine Red Fe powder, AcOH 70°C, 2h Enamine->Red Indole Methyl 4-methoxy-1H -indole-7-carboxylate Red->Indole

Leimgruber-Batcho synthesis workflow for Methyl 4-methoxy-1H-indole-7-carboxylate.

References

  • [3] Title: 1H-Indole-4-carboxylic acid, methyl ester Source: Organic Syntheses (Vol. 76, p. 142) URL:[Link]

  • [2] Title: US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters Source: Google Patents URL:

Sources

Optimization

Troubleshooting degradation of Methyl 4-methoxy-1H-indole-7-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4). This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4).

This compound features an electron-rich indole core paired with a hydrolyzable methyl ester. While these structural motifs make it a valuable synthetic intermediate and pharmacological scaffold, they also introduce significant instability during storage and handling. This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the integrity of your experimental data.

Quantitative Summary of Degradation Pathways

To effectively troubleshoot, you must first understand how environmental triggers quantitatively alter your compound. Below is a diagnostic matrix summarizing the primary degradation pathways.

Degradation PathwayEnvironmental TriggerPrimary DegradantLC-MS Mass ShiftVisual / Analytical IndicatorPrevention Strategy
Auto-Oxidation Ambient O2​ , ROS3-Oxindole / Isatin derivatives+16 Da / +30 DaOff-white powder turns pink/brownArgon purge, inert atmosphere
Ester Hydrolysis Moisture, pH extremes4-methoxy-1H-indole-7-carboxylic acid-14 Da (Loss of CH2​ )Shift to earlier HPLC retention timeDesiccation, anhydrous solvents
Photo-Oxidation UV/Visible LightDimeric/Polymeric indolesVariable (High MW)Deep blue/brown precipitateAmber vials, foil wrapping

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: My powder has changed from off-white to a pinkish-brown hue over a few months. Is it still usable? Causality & Mechanism: This discoloration is the hallmark of auto-oxidation. The indole core is inherently electron-rich. In your compound, the 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, pushing additional electron density into the pyrrole ring. This makes the unsubstituted C2 and C3 positions highly nucleophilic and susceptible to electrophilic attack by molecular oxygen ( O2​ ) [1]. The initial oxidation yields a 3-oxindole derivative (+16 Da), which can further oxidize to an isatin derivative (+30 Da). These intermediates rapidly dimerize into highly conjugated, indigo-like polymeric species that are intensely colored even at trace concentrations (<1%). Action: Do not use discolored material for sensitive biological or catalytic assays, as oxindoles can act as off-target electrophiles. Repurify via flash chromatography (silica gel, Hexanes/EtOAc) or discard the batch.

Q2: LC-MS analysis of my stored stock solution shows a new dominant peak with a mass of[M-14]. What is this impurity, and how did it form? Causality & Mechanism: A mass shift of -14 Da strongly indicates ester hydrolysis. The methyl ester at the C7 position has been cleaved by ambient moisture to form 4-methoxy-1H-indole-7-carboxylic acid and methanol [2]. If this occurred in the solid state, it is likely due to condensation forming on the cold powder. When a vial is removed from a -20°C freezer and opened before fully equilibrating to room temperature, atmospheric water vapor instantly condenses on the cold API, initiating solid-state hydrolysis. Action: Always allow sealed vials to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening.

Q3: How do I prevent degradation during repeated experimental use? Causality & Mechanism: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the vial [3]. Furthermore, freezing DMSO solutions causes concentration gradients (solute exclusion), leading to localized areas of high API concentration that may precipitate and fail to redissolve upon thawing, ruining your assay's dose-response accuracy. Action: Transition immediately to a single-use aliquot system using anhydrous solvents, as detailed in the protocol below.

Degradation Pathway Visualization

DegradationPathways Intact Methyl 4-methoxy-1H-indole-7-carboxylate (Intact API) O2 Auto-Oxidation (O2 / ROS Exposure) Intact->O2 C2/C3 Attack H2O Ester Hydrolysis (Moisture Exposure) Intact->H2O C7 Cleavage Light Photo-Oxidation (UV/Vis Light Exposure) Intact->Light Radical Initiation Oxindole 3-Oxindole Derivative (+16 Da) O2->Oxindole Acid 4-methoxy-1H-indole-7-carboxylic acid (-14 Da) H2O->Acid Dimer Dimeric/Polymeric Indoles (Pink/Brown Discoloration) Light->Dimer Isatin Isatin Derivative (+30 Da) Oxindole->Isatin Isatin->Dimer

Fig 1: Chemical degradation pathways of Methyl 4-methoxy-1H-indole-7-carboxylate.

Step-by-Step Methodology: Optimal Long-Term Storage Workflow

To guarantee the integrity of your compound, implement the following self-validating protocol. This workflow eliminates the variables of oxygen, moisture, and thermal shock.

Step 1: Receipt & Gravimetric Equilibration

  • Upon receiving the lyophilized powder, immediately place the unopened vial in a desiccator at room temperature for 1 hour.

  • Self-Validation Check: Weigh the sealed vial on an analytical balance. Open the vial, quickly purge with Argon, reseal, and weigh again. An increase in mass indicates atmospheric moisture condensation has occurred; if so, place the open vial in a vacuum desiccator overnight before proceeding.

Step 2: Solubilization & Aliquoting

  • Dissolve the powder in high-quality, anhydrous DMSO (stored over 3Å molecular sieves) to create a master stock solution (e.g., 10 mM).

  • Dispense the solution into single-use amber glass vials (e.g., 10 µL to 50 µL per vial). Do not use standard clear microcentrifuge tubes, as they are permeable to oxygen and light over long periods.

Step 3: Inert Gas Purging

  • Using a low-pressure manifold, gently blow a stream of Argon gas over the open vials for 5–10 seconds.

  • Causality Note: Argon is required over Nitrogen. Because Argon is heavier than air, it sinks and forms a dense, protective blanket directly over the liquid surface, effectively displacing the oxidative threat of ambient O2​ .

Step 4: Desiccated Cryo-Storage

  • Cap the vials tightly and place them inside a secondary airtight container (e.g., a sealed foil pouch or a lock-lid box).

  • Self-Validation Check: Add a self-indicating silica gel packet (blue-to-pink) into the secondary container. If you open the box months later and the gel is pink, your primary seals have failed, and the batch must be flagged for LC-MS purity verification before use.

  • Store the secondary container at -20°C or -80°C.

StorageWorkflow Step1 1. Equilibration Warm to RT in desiccator Step2 2. Reconstitution Dissolve in anhydrous DMSO Step1->Step2 Step3 3. Aliquoting Dispense single-use volumes Step2->Step3 Step4 4. Inert Purge Overlay with Argon gas Step3->Step4 Step5 5. Cryo-Storage Store at -20°C with desiccant Step4->Step5

Fig 2: Optimal handling and storage workflow to prevent oxidation and hydrolysis.

References

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme ACS Catalysis[Link]

  • Drug Stability Basicmedical Key[Link]

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-methoxy-1H-indole-7-carboxylate Reactions

Welcome to the Technical Support Center. Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly versatile heterocyclic building block frequently utilized in the synthesis of SGLT2 inhibitors, HIV-1 integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly versatile heterocyclic building block frequently utilized in the synthesis of SGLT2 inhibitors, HIV-1 integrase inhibitors, and novel anticancer agents. However, its unique electronic topology—featuring an electron-donating 4-methoxy group and an electron-withdrawing 7-carboxylate group—creates specific regioselectivity and chemoselectivity challenges during functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize impurities and optimize your synthetic workflows.

Diagnostic Workflow: Reaction Pathways & Byproducts

Before diving into specific troubleshooting modules, consult the diagnostic workflow below to identify the most likely source of impurity generation based on your reaction conditions.

Workflow SM Methyl 4-methoxy-1H-indole-7-carboxylate (Starting Material) Alk Base / R-X (Alkylation) SM->Alk Hyd LiOH / H2O (Saponification) SM->Hyd Lew BBr3 / DCM (Demethylation) SM->Lew N1 Target: N1-Alkylation (NaH, DMF) Alk->N1 C3 Impurity: C3-Alkylation (Weak Base) Alk->C3 Acid Target: 7-Carboxylic Acid (40°C, Controlled) Hyd->Acid Decarb Impurity: Decarboxylation (Excess Heat) Hyd->Decarb OH Target: 4-Hydroxy Indole (-78°C to RT) Lew->OH EstCleave Impurity: Ester Cleavage (Excess Reagent) Lew->EstCleave

Reaction pathways and common byproducts for Methyl 4-methoxy-1H-indole-7-carboxylate.

FAQ & Troubleshooting Modules

Module 1: Regioselectivity in Alkylation (N1 vs. C3)

Q: When attempting to N-alkylate Methyl 4-methoxy-1H-indole-7-carboxylate, I am observing a significant secondary spot on my TLC. Mass spectrometry indicates it is an isomer of my target product. What is this byproduct, and how do I eliminate it?

A: You are likely observing C3-alkylation. The indole nucleus is an ambient nucleophile. While the N1 position is the most acidic, the C3 position is inherently the most nucleophilic due to the enamine-like character of the pyrrole ring. If the indole is not fully deprotonated, the neutral indole will react at the C3 position with reactive electrophiles [1].

Causality & Solution: To force N-alkylation, you must generate the fully deprotonated indolate anion. The choice of base and solvent is critical. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) ensures complete deprotonation, shifting the electron density to favor N1-attack [1]. Avoid weak bases (like K₂CO₃ in acetonitrile) unless you specifically want C3-alkylation or are utilizing specialized transition-metal catalysts.

Module 2: Saponification and Ester Hydrolysis Byproducts

Q: I am trying to hydrolyze the C7-methyl ester to the corresponding carboxylic acid, but I am getting a complex mixture, including a product with a mass [M-44] less than expected. How can I cleanly hydrolyze the ester?

A: The [M-44] byproduct is the result of decarboxylation. Indole-7-carboxylic acids can decarboxylate if subjected to excessive heat during basic hydrolysis or subsequent acidic workup. Furthermore, the electron-donating 4-methoxy group increases the electron density on the indole core, which can subtly destabilize the carboxylic acid under harsh thermal conditions.

Causality & Solution: Avoid harsh aqueous NaOH at reflux. Instead, use mild saponification conditions. A standard, highly reliable method utilizes aqueous Lithium Hydroxide (LiOH) in a mixed solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) at mild temperatures (40–50 °C) [2]. THF solubilizes the organic starting material, while MeOH acts as a phase-transfer bridge to the aqueous LiOH, ensuring a homogeneous reaction without requiring the thermal stress that leads to decarboxylation.

Module 3: Demethylation of the 4-Methoxy Group

Q: During a Lewis acid-catalyzed reaction (or when attempting selective O-demethylation), my C7-methyl ester is also being cleaved or degraded. How can I selectively demethylate the 4-methoxy group?

A: Boron tribromide (BBr₃) is the standard reagent for the O-demethylation of methoxyindoles [3]. However, BBr₃ is a powerful Lewis acid that can also coordinate with the carbonyl oxygen of the C7-methyl ester, leading to ester cleavage or complexation byproducts if the stoichiometry and temperature are not strictly controlled.

Causality & Solution: The demethylation of the aryl ether is kinetically favored at extremely low temperatures (-78 °C) compared to ester cleavage. You must add BBr₃ strictly at -78 °C and carefully monitor the warming process. Quenching with a mild base (NaHCO₃) rather than water alone prevents the generation of localized high concentrations of HBr, which can hydrolyze the ester during the workup phase[3].

Quantitative Data: Reaction Profiles & Byproduct Mitigation

The following table summarizes the quantitative impact of reaction conditions on the purity profile of Methyl 4-methoxy-1H-indole-7-carboxylate derivatives.

Reaction TypeReagents / ConditionsTarget ProductPrimary Impurity / ByproductTypical Yield (Optimized)
N-Alkylation NaH (1.2 eq), DMF, R-X, 0 °C to RTN1-Alkylated IndoleC3-Alkylated Indole (<5%)85 - 92%
N-Alkylation K₂CO₃ (2.0 eq), MeCN, R-X, RefluxN1-Alkylated IndoleC3-Alkylated Indole (20-40%)50 - 65%
Saponification LiOH (2.5 eq), THF/MeOH/H₂O, 50 °C7-Carboxylic AcidDecarboxylated Indole (<2%)90 - 95%
Saponification NaOH (5.0 eq), H₂O, Reflux7-Carboxylic AcidDecarboxylated Indole (15-30%)60 - 70%
Demethylation BBr₃ (3.0 eq), DCM, -78 °C to 0 °C4-Hydroxy IndoleEster Cleavage (<5%)75 - 85%

Self-Validating Experimental Protocols

Protocol A: Regioselective N-Alkylation (Minimizing C3-Alkylation)

This protocol utilizes a strong base to ensure complete indolate formation, preventing ambient nucleophilic attack at C3.

  • Preparation: In an oven-dried flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.2 M).

    • Expert Tip: For highly sensitive reactions, wash the NaH with anhydrous hexanes prior to use to remove mineral oil, ensuring exact stoichiometry.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of Methyl 4-methoxy-1H-indole-7-carboxylate (1.0 equiv) in DMF dropwise over 10 minutes. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). Validation Check: The N-alkylated product will consistently present a higher Rf​ value than the starting material and any C3-alkylated byproduct, due to the loss of the polar N-H hydrogen bond donor.

  • Quench & Workup: Cool to 0 °C and strictly quench with saturated aqueous NH₄Cl. Do not use water alone, as high local pH can cause ester hydrolysis. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Mild Saponification of the C7-Ester (Preventing Decarboxylation)

This protocol uses a biphasic-compatible solvent system to achieve hydrolysis at low thermal thresholds.

  • Dissolution: Dissolve Methyl 4-methoxy-1H-indole-7-carboxylate (1.0 equiv) in a solvent mixture of THF and MeOH (1:1 ratio, 0.2 M total concentration).

  • Hydrolysis: Add 1.0 M aqueous LiOH solution (2.5 equiv) [2]. The final solvent ratio should be approximately THF:MeOH:H₂O (2:2:1).

  • Heating: Heat the mixture gently to 40–50 °C for 4–6 hours.

  • Self-Validation (Reaction Completion): Monitor by TLC or LC-MS. The starting material should completely disappear.

  • Workup & Precipitation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer to 0 °C.

  • Self-Validation (Product Isolation): Slowly acidify the aqueous layer to pH 3-4 using 1M HCl. Validation Check: The pure carboxylic acid product will precipitate immediately as an off-white solid. If the solution turns dark brown or bubbles excessively upon mild acidification, thermal decarboxylation occurred during step 3. Filter the precipitate, wash with cold water, and dry under high vacuum.

References

  • BenchChem.Technical Support Center: Selective N-Alkylation of Indoles. BenchChem Technical Resources.
  • Google Patents.US10968201B2 - Bicyclic carboxamides and methods of use thereof (Saponification Protocols). United States Patent and Trademark Office.
  • Journal of Medicinal Chemistry.Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues (Demethylation of Methoxyindoles). ACS Publications.

Reference Data & Comparative Studies

Validation

Mass Spectrometry Characterization of Methyl 4-methoxy-1H-indole-7-carboxylate: A Comparative Guide for Analytical Strategy

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific advancement. Methyl 4-methoxy-1H-indole-7-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific advancement. Methyl 4-methoxy-1H-indole-7-carboxylate, a substituted indole derivative, represents a class of compounds with significant potential in medicinal chemistry. The strategic placement of the methoxy and methyl carboxylate groups on the indole scaffold presents unique analytical challenges and necessitates a robust characterization strategy. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this molecule, offering experimental insights to inform analytical method development.

Introduction to the Analyte: Chemical Context

Methyl 4-methoxy-1H-indole-7-carboxylate possesses a molecular formula of C₁₁H₁₁NO₃ and a monoisotopic mass of 205.0739 g/mol . The indole core, an aromatic heterocyclic system, is substituted with a methoxy group at the 4-position and a methyl carboxylate group at the 7-position. These functional groups are the primary drivers of its fragmentation behavior in mass spectrometry, influencing ionization efficiency and the stability of resulting fragment ions. Understanding these characteristics is paramount for selecting the optimal analytical technique.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any small molecule. For Methyl 4-methoxy-1H-indole-7-carboxylate, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniquePrincipleExpected Outcome for Methyl 4-methoxy-1H-indole-7-carboxylateAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing electron ejection and extensive fragmentation.Likely to produce a prominent molecular ion peak (M⁺˙ at m/z 205) and a rich fragmentation pattern, providing significant structural information.Reproducible fragmentation patterns, extensive spectral libraries available for comparison.Can lead to excessive fragmentation and the absence of a molecular ion peak for some molecules. Requires volatile and thermally stable samples.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ or other adducts.Expected to generate a strong protonated molecule peak at m/z 206 [M+H]⁺ with minimal in-source fragmentation. Tandem MS (MS/MS) is required to induce and analyze fragmentation."Soft" ionization technique, suitable for less volatile and thermally labile compounds. Easily coupled with liquid chromatography (LC).[1]Fragmentation is not spontaneous and requires an additional fragmentation step (MS/MS). Matrix effects can suppress ionization.
Causality Behind Ionization Choices

The selection between EI and ESI is fundamentally a choice between obtaining immediate structural information through fragmentation (EI) or preserving the molecular ion for subsequent, controlled fragmentation (ESI-MS/MS).

  • For initial structural confirmation and library matching , GC-MS with EI is a powerful tool, provided the analyte is sufficiently volatile and thermally stable. The resulting fragmentation pattern serves as a fingerprint for the molecule.

  • For complex matrices or when analyzing thermally sensitive compounds , LC-MS with ESI is the preferred method. The generation of a stable protonated molecule allows for accurate mass measurement and targeted fragmentation studies to elucidate the structure.

Deciphering the Fragmentation Puzzle: EI vs. ESI-MS/MS

The structural information gleaned from mass spectrometry is derived from the fragmentation patterns of the ionized molecule. Below, we predict the primary fragmentation pathways for Methyl 4-methoxy-1H-indole-7-carboxylate under both EI and ESI-MS/MS conditions.

Predicted Electron Ionization (EI) Fragmentation

In EI, the high energy imparted to the molecule will likely initiate fragmentation at the functional groups.

EI_Fragmentation M [M]⁺˙ (m/z 205) Methyl 4-methoxy-1H-indole-7-carboxylate frag1 [M-CH₃]⁺ (m/z 190) Loss of methyl radical from methoxy M->frag1 - •CH₃ frag2 [M-OCH₃]⁺ (m/z 174) Loss of methoxy radical M->frag2 - •OCH₃ frag3 [M-COOCH₃]⁺ (m/z 146) Loss of carbomethoxy radical M->frag3 - •COOCH₃ frag4 [M-CH₃-CO]⁺˙ (m/z 162) Loss of methyl then CO frag1->frag4 - CO frag5 [M-OCH₃-CO]⁺˙ (m/z 146) Loss of methoxy then CO frag2->frag5 - CO ESI_Fragmentation MH [M+H]⁺ (m/z 206) Protonated Molecule frag1 [M+H-CH₃OH]⁺ (m/z 174) Loss of methanol MH->frag1 - CH₃OH frag2 [M+H-HCOOCH₃]⁺ (m/z 146) Loss of methyl formate MH->frag2 - HCOOCH₃ frag3 [M+H-CH₃OH-CO]⁺ (m/z 146) Loss of methanol then CO frag1->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 4-methoxy-1H-indole-7-carboxylate.

Key Predicted ESI-MS/MS Fragments:

  • Loss of methanol (CH₃OH): A characteristic loss from protonated methoxy-containing compounds, resulting in a fragment at m/z 174.

  • Loss of methyl formate (HCOOCH₃): The ester group can be eliminated as a neutral molecule, leading to a fragment at m/z 146.

  • Sequential loss of methanol and carbon monoxide: Following the initial loss of methanol, the resulting ion may further fragment by losing CO, also yielding a fragment at m/z 146.

Comparison of Mass Analyzers: Quadrupole vs. Time-of-Flight

The choice of mass analyzer will impact the resolution, mass accuracy, and speed of analysis. For a small molecule like Methyl 4-methoxy-1H-indole-7-carboxylate, both quadrupole and time-of-flight (TOF) analyzers are suitable, but they offer different advantages.

Mass AnalyzerPrincipleApplication for Methyl 4-methoxy-1H-indole-7-carboxylateAdvantagesDisadvantages
Quadrupole Uses oscillating electrical fields to filter ions based on their mass-to-charge ratio.Ideal for quantitative analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to achieve high sensitivity and selectivity.Robust, relatively low cost, excellent for targeted quantification.Lower resolution and mass accuracy compared to TOF.
Time-of-Flight (TOF) Measures the time it takes for an ion to travel a fixed distance, which is proportional to its mass-to-charge ratio.Provides high-resolution and accurate mass data, enabling confident elemental composition determination of the parent and fragment ions. [2]High resolution, high mass accuracy, fast scan speeds. [3][4]Generally more expensive and can be less sensitive for targeted quantification compared to a triple quadrupole in MRM mode.
Rationale for Analyzer Selection
  • For routine quantification and targeted analysis , a triple quadrupole mass spectrometer is the workhorse of many labs due to its sensitivity and robustness. [5]* For structural elucidation and analysis of unknown compounds in complex mixtures , a high-resolution mass spectrometer (HRMS) such as a Q-TOF is invaluable. [2]The accurate mass measurements provide a higher degree of confidence in the identification of the molecular formula of both the precursor and product ions.

Experimental Protocols

To provide a practical framework, the following are generalized, step-by-step methodologies for the analysis of Methyl 4-methoxy-1H-indole-7-carboxylate using GC-MS and LC-MS/MS.

GC-MS with Electron Ionization
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating indole derivatives.

    • Injection: 1 µL injection in splitless mode to maximize sensitivity.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) and analyze the fragmentation pattern to confirm the structure.

LC-MS/MS with Electrospray Ionization
  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is appropriate.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (ESI):

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Scan for the protonated molecule at m/z 206.

    • MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 206 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

    • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragments and confirm the structure.

Conclusion and Recommendations

The mass spectrometric characterization of Methyl 4-methoxy-1H-indole-7-carboxylate can be effectively achieved using a combination of techniques. For initial identification and structural confirmation, GC-MS with EI provides a wealth of fragmentation information. For analysis in complex biological or chemical matrices, and for high-confidence formula determination, LC-HRMS (e.g., Q-TOF) with ESI is the superior choice. A comprehensive characterization would ideally involve both approaches to provide orthogonal data, strengthening the structural assignment. The predicted fragmentation patterns and experimental protocols outlined in this guide serve as a robust starting point for researchers and analysts working with this and structurally related indole derivatives.

References

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. (2020). Journal of Mass Spectrometry, 56(3), e4683.
  • MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? Retrieved from [Link]

  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 31-39.
  • tofwerk. (2020, October 27). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Retrieved from [Link]

  • LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Jemal, M., & Ouyang, Z. (2009). Quantitation of small molecules using high-resolution accurate mass spectrometers - a different approach for analysis of biological samples. Rapid Communications in Mass Spectrometry, 23(8), 1125–1135.
  • Wang, X., & Li, F. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(6).
  • Persee Analytics, Inc. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

  • Midha, K. K., et al. (1991). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 945-951.
  • Liko, I., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Wang, R., & Li, L. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry, 40(4), 452-457.
  • DeRuiter, J., & Clark, C. R. (2015). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids.
  • Aguiar, G. P., et al. (2025). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 36(5), 1-9.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(24), e9649.
  • Ceraulo, L., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828.
  • Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Müller, A., et al. (2020). Supplemental Material Supplemental Table S1. LC-MS/MS parameters used for the idenfitication of indolic metabolites. Frontiers in Plant Science.
  • Raetz, C. R. H., et al. (2006). Fig. 2. Electrospray ionization/mass spectrometry (ESI/MS) analysis in... Journal of Lipid Research, 47(5), 1097-1111.
  • Singh, K., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 30(15), 1-20.
  • Abiedalla, Y., & Clark, C. R. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Twerenbold, D., et al. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups.
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  • Jordi Labs. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. Retrieved from [Link]

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Comparative

Comparative Binding Affinities of Methyl 4-Methoxy-1H-Indole-7-Carboxylate Analogs in Target-Directed Drug Discovery

Executive Summary Methyl 4-methoxy-1H-indole-7-carboxylate [1] is a highly privileged synthetic intermediate in medicinal chemistry. While the ester itself serves as a foundational building block, its downstream analogs—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methoxy-1H-indole-7-carboxylate [1] is a highly privileged synthetic intermediate in medicinal chemistry. While the ester itself serves as a foundational building block, its downstream analogs—specifically indole-7-carboxamides —exhibit exceptionally potent binding affinities in target-directed drug discovery[2]. The most prominent application of this scaffold is in the development of HIV-1 viral entry inhibitors, where functionalized indole-7-carboxamides act as allosteric modulators of the viral envelope glycoprotein (gp120)[3].

This guide objectively compares the binding performance of various C7-substituted indole analogs, elucidating the structural causality behind their affinities, and provides a self-validating Surface Plasmon Resonance (SPR) protocol for accurate kinetic profiling.

Mechanistic Grounding: The Indole-7-Carboxamide Scaffold

To understand the binding affinity of these analogs, we must examine the target topology. HIV-1 entry is initiated when the viral gp120 protein binds to the host CD4 receptor[4].

Causality of Structural Modifications: When the indole core of these analogs anchors into the hydrophobic pocket beneath the β 20- β 21 loop of gp120, the C7 position acts as a critical vector pointing directly toward the solvent and the CD4 binding interface[5].

  • The Precursor: The unfunctionalized ester (Methyl 4-methoxy-1H-indole-7-carboxylate) lacks the necessary steric bulk to disrupt receptor engagement.

  • The Analogs: By hydrolyzing the C7 ester and coupling it with bulky amine groups (such as piperazine derivatives or heteroaryl amides), the resulting indole-7-carboxamides create a massive steric shield[2]. This modification locks the gp120 trimer in a pre-fusion "closed" state, preventing the conformational changes required for CD4 binding[3].

Pathway gp120 HIV-1 gp120 (Pre-fusion) CD4 Host CD4 Receptor gp120->CD4 Normal Binding Fusion Viral Entry & Fusion CD4->Fusion Triggers Inhibitor Indole-7-carboxamide (e.g., BMS-626529) Inhibitor->gp120 Allosteric Lock Inhibitor->CD4 Steric Clash

Fig 1. Allosteric inhibition of HIV-1 gp120 by indole-7-carboxamide analogs.

Comparative Binding Affinity Data

The evolution of the indole-7-carboxylate scaffold demonstrates a clear trajectory from moderate-affinity early-generation compounds to highly potent, slow-dissociating clinical candidates. The table below summarizes the quantitative binding data of key analogs against soluble gp120.

Compound / AnalogStructural Modification at C7TargetBinding Affinity ( Kd​ )Dissociation Profile
Methyl 4-methoxy-1H-indole-7-carboxylate Methyl ester (Precursor)[1]HIV-1 gp120 >10,000 nMRapid / Fragment baseline
Simple Methyl Amide Analog N-methyl carboxamide[6]HIV-1 gp120 <10 nM ( IC50​ )Moderate
BMS-488043 Early-generation piperazine amideHIV-1 gp120 19±1 nM[7]Fast off-rate
BMS-626529 (Temsavir) Piperazine-1-carbonyl derivativeHIV-1 gp120 0.83±0.08 nM[7]Exceptionally slow off-rate

Key Insight: The 23-fold improvement in affinity from BMS-488043 to BMS-626529 is not solely driven by stronger initial binding, but by a significantly longer dissociative half-life ( koff​ )[7]. A slow off-rate ensures the viral spike remains locked in the closed state long enough for the host to clear the virion.

Self-Validating Experimental Protocol: SPR Kinetic Analysis

In drug discovery, equilibrium affinity ( Kd​ ) only tells half the story. To objectively compare these alternatives, we employ Surface Plasmon Resonance (SPR) to capture real-time binding kinetics[8]. This protocol is designed as a self-validating system, incorporating internal controls to differentiate true allosteric binders from non-specific lipophilic aggregators.

Step-by-Step Methodology

Phase 1: Surface Activation & Immobilization

  • Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using a standard EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) mixture for 7 minutes to generate reactive succinimide esters[8].

  • Ligand Coupling: Dilute recombinant soluble gp120 into 10 mM sodium acetate (pH 5.0). Inject over the active flow cell until a target immobilization level of ~1500 Response Units (RU) is achieved. Causality: pH 5.0 is chosen to pre-concentrate the positively charged gp120 onto the negatively charged dextran matrix prior to covalent amine coupling.

  • Self-Validation (Capping): Inject 1M Ethanolamine (pH 8.5) for 7 minutes. This neutralizes unreacted esters, preventing the indole analogs from covalently cross-linking to the chip during the assay.

Phase 2: Kinetic Injection & Analysis 4. Analyte Preparation: Prepare a 2-fold dilution series of the indole-7-carboxamide analogs (from 10 nM to 300 μ M) in running buffer (HBS-EP+ with 5% DMSO to maintain solubility of the lipophilic indoles). 5. Injection: Inject each concentration over both the active gp120 flow cell and a blank reference flow cell at a high flow rate of 50 μ L/min. Self-Validation: High flow rates eliminate mass transport limitations, ensuring the measured kon​ reflects true binding kinetics, not diffusion rates. 6. Data Fitting: Subtract the reference flow cell data to eliminate non-specific binding noise. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ) and dissociation rate ( kd​ ), calculating Kd​=kd​/ka​ [8].

SPR_Workflow Step1 1. Surface Activation (EDC/NHS on CM5) Step2 2. Ligand Immobilization (gp120 via Amine Coupling) Step1->Step2 Step3 3. Surface Blocking (Ethanolamine) Step2->Step3 Step4 4. Analyte Injection (Indole Analogs) Step3->Step4 Step5 5. Kinetic Analysis (ka and kd measurement) Step4->Step5 Step6 6. Data Fitting (1:1 Langmuir Model) Step5->Step6

Fig 2. Self-validating SPR workflow for measuring binding kinetics of indole analogs.

References

  • Chemat - Methyl 4-methoxy-1H-indole-7-carboxylate, 98% cas 509073-61-4. Retrieved from: [Link]

  • PubMed (NIH) - Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Retrieved from:[Link]

  • PubMed Central (NIH) - Design of a highly potent bifunctional HIV-1 entry inhibitor targeting both gp120 and gp41. Retrieved from:[Link]

  • ASM Journals - In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068. Retrieved from:[Link]

  • MDPI - Kinetic Characterization of Novel HIV-1 Entry Inhibitors: Discovery of a Relationship between Off-Rate and Potency. Retrieved from: [Link]

  • Drexel Research Discovery - Redesign Of An HIV-1 Entry Inhibitor Core Region Influences Its Kinetic and Pharmacokinetic Properties. Retrieved from: [Link]

  • bioRxiv - Disruption of the HIV-1 Envelope allosteric network blocks CD4-induced rearrangements. Retrieved from:[Link]

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Safety & Regulatory Compliance

Safety

Methyl 4-methoxy-1H-indole-7-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 4-methoxy-1H-indole-7-carboxylate Methyl 4-methoxy-1H-indole-7-carboxylate is a specialized heterocyclic compound frequently utilized as an intermediate in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 4-methoxy-1H-indole-7-carboxylate

Methyl 4-methoxy-1H-indole-7-carboxylate is a specialized heterocyclic compound frequently utilized as an intermediate in medicinal chemistry and drug discovery pipelines[1][2]. Like many indole derivatives, it presents specific occupational hazards and environmental risks if mishandled.

For researchers and drug development professionals, proper chemical waste management is not just a regulatory hurdle—it is a critical component of laboratory integrity. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound, ensuring compliance with environmental safety standards[3][4].

Chemical Profile & Hazard Causality

To manage waste effectively, operators must understand the physical and chemical nature of the substance. Methyl 4-methoxy-1H-indole-7-carboxylate is a solid at room temperature[2]. Indole derivatives are generally classified as hazardous due to their potential to cause skin, eye, and respiratory irritation[3][5].

Table 1: Chemical Properties & Hazard Summary

Property / HazardSpecification / DetailCausality & Operational Impact
CAS Number 509073-61-4[1][2]Unique identifier required for all hazardous waste labeling to ensure proper downstream processing.
Molecular Formula C11H11NO3[1][2]The stable organic ring structure dictates high-temperature incineration as the only viable destruction method[6].
Physical State Solid (Powder/Crystals)[2]Prone to aerosolization. Handling must occur in a certified chemical fume hood to prevent inhalation[3][6].
Toxicity Irritant (Skin/Eyes/Respiratory)[3][5]Mandates strict PPE (nitrile gloves, goggles) to prevent dermal and mucosal absorption[3][7].
Environmental Risk Mobile in water[3]Strictly prohibited from sink/drain disposal to prevent aquatic toxicity and environmental contamination[3][6].

Pre-Disposal Logistics & Safety Protocols

Before initiating any disposal procedures, establish a controlled environment. The causality behind these safety measures is to create a multi-layered, fail-safe barrier between the operator and the chemical hazard.

  • Engineering Controls: All handling of the solid compound, including waste consolidation, must occur within a certified chemical fume hood[3][6]. This prevents the inhalation of micro-particulates that can cause acute respiratory irritation[5][7].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Don chemical-resistant nitrile or neoprene gloves. These materials provide superior resistance to the organic solvents (e.g., Dichloromethane, DMSO) often used to dissolve indole derivatives, whereas standard latex may rapidly degrade[6][7].

    • Eye Protection: Wear OSHA-compliant safety goggles (29 CFR 1910.133) to protect against accidental splashes during liquid waste transfer[3][7].

    • Body Protection: A standard laboratory coat is required to prevent the contamination of personal clothing[6][7].

Step-by-Step Disposal Workflows

Waste segregation is the cornerstone of chemical disposal. Mixing incompatible wastes can lead to dangerous exothermic reactions, while mixing halogenated and non-halogenated wastes exponentially increases institutional disposal costs[4][6].

Workflow A: Solid Waste Disposal

  • Collection: Using a dedicated spatula, carefully sweep or transfer unused or spilled Methyl 4-methoxy-1H-indole-7-carboxylate solid into a sealable glass or compatible plastic hazardous waste container[6][7].

  • Dust Mitigation: Perform this transfer slowly and close to the container opening to avoid generating airborne dust[3][7].

  • Sealing: Cap the container tightly immediately after transfer to prevent moisture ingress or accidental spills.

Workflow B: Liquid Waste Disposal (Solutions)

  • Segregation: Identify the solvent used to dissolve the compound.

    • If dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), place it in the designated "Halogenated Liquid Waste" container[6].

    • If dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), place it in the "Non-Halogenated Liquid Waste" container[6].

  • Transfer: Use a chemical funnel to pour the solution into the appropriate waste carboy. Ensure the carboy is kept in a secondary containment tray to catch any accidental overflow.

Workflow C: Contaminated Consumables & Self-Validating Decontamination

  • Labware & PPE: Disposable items (pipette tips, weighing boats, contaminated gloves) must be collected in a designated, double-bagged solid hazardous waste receptacle[6][7].

  • Glassware Decontamination: Non-disposable glassware must be triple-rinsed with a compatible solvent. Self-Validation Step: The rinsate from this process must be collected and disposed of as liquid hazardous waste (Workflow B)[6]. Collecting the rinsate validates that no residual chemical is washed down the sink[6][7].

Regulatory Compliance & Final Destruction

Regulatory compliance ensures the safety of downstream waste handlers and the environment[4].

  • Labeling: Affix a standardized "Hazardous Waste" label to all containers immediately upon the first drop of waste entering them[6][7]. The label must explicitly list "Methyl 4-methoxy-1H-indole-7-carboxylate" and its CAS number (509073-61-4)[1][2].

  • Storage Limits: Store waste containers away from heat, electricity, and strong oxidizers[4]. Under EPA guidelines, hazardous waste must be collected and removed by a licensed contractor within 90 days of the initial accumulation date[7].

  • Final Destruction Mechanism: Institutions must contract with licensed environmental services for final disposal. The standard and most effective method for indole derivatives is high-temperature incineration [4][6].

    • Mechanistic Causality: Incineration subjects the organic waste to extreme temperatures, thermally cleaving the carbon-nitrogen and carbon-oxygen bonds of the indole ring and ester group. This complete thermal destruction converts the toxic compound into inert ash and gases, completely neutralizing the hazard[4][6].

Visualizing the Disposal Logic

The following diagram illustrates the decision-making process for segregating and disposing of Methyl 4-methoxy-1H-indole-7-carboxylate waste streams.

G Start Methyl 4-methoxy-1H-indole-7-carboxylate Waste Generation Type Identify Waste State Start->Type Solid Solid Powder/Crystals Type->Solid Liquid Liquid Solutions (e.g., in organic solvent) Type->Liquid Consumables Contaminated PPE & Labware Type->Consumables SolidDisp Seal in compatible solid waste container Solid->SolidDisp LiquidDisp Segregate into halogenated/ non-halogenated liquid waste Liquid->LiquidDisp ConsumDisp Double-bag in solid hazardous waste bag Consumables->ConsumDisp Label Label as 'Hazardous Waste' Include CAS: 509073-61-4 SolidDisp->Label LiquidDisp->Label ConsumDisp->Label Incineration High-Temperature Incineration (EPA Compliant Destruction) Label->Incineration

Fig 1: Operational workflow for the segregation and disposal of indole derivative waste.

References

  • [5] Title: Indole Detection Reagent - Safety Data Sheet | Source: Edvotek | URL: [Link]

  • [4] Title: OSHA Compliance For Laboratories | Source: US Bio-Clean | URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling Methyl 4-methoxy-1H-indole-7-carboxylate

Introduction Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex indole-based therapeutics and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-methoxy-1H-indole-7-carboxylate (CAS: 509073-61-4) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex indole-based therapeutics and pharmaceutical intermediates. As a solid organic compound, it presents specific handling challenges related to particulate aerosolization, skin sensitization, and cross-contamination.

To build a self-validating safety culture, laboratory professionals must move beyond basic compliance. This guide provides an authoritative, step-by-step operational framework for researchers and drug development professionals, ensuring maximum safety, scientific integrity, and logistical efficiency.

Hazard Profile & Mechanistic Causality

While not classified as acutely lethal, indole derivatives like Methyl 4-methoxy-1H-indole-7-carboxylate typically exhibit properties consistent with GHS classifications for Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) [1].

The Causality of Hazards: The indole nitrogen and the electrophilic carboxylate group can participate in hydrogen bonding and nucleophilic substitution reactions with biological macromolecules. When fine crystalline dust contacts mucous membranes or the respiratory tract, it can cause localized inflammation. Furthermore, when this compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, the skin permeability of the compound increases exponentially. The solvent acts as a transdermal carrier, pulling the solute through the lipid bilayer of the skin, necessitating strict barrier protection as outlined in [2].

Quantitative Safety Thresholds & PPE Matrix

To mitigate the risks outlined above, the Occupational Safety and Health Administration (OSHA) mandates specific protective measures under [3]. The following tables summarize the quantitative operational thresholds and the scientific rationale for each PPE selection.

Operational Thresholds
ParameterSpecification / LimitOperational Action
Glove Thickness ≥ 0.11 mm (Nitrile)Required for standard handling; double-glove for solvent reconstitution.
Fume Hood Flow Rate 80 – 120 fpmVerify via monitor before opening the chemical container.
Small Spill Threshold < 50 gramsHandle using standard lab spill kit and damp containment.
Large Spill Threshold ≥ 50 gramsEvacuate area, increase ventilation, and contact EHS.
Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationMechanistic Causality / Rationale
Hand Protection Nitrile gloves. Double-gloving recommended.Nitrile provides superior chemical resistance against the organic solvents (e.g., DMSO, DCM) used to solubilize indole derivatives, preventing transdermal carrier effects.
Eye Protection ANSI Z87.1 compliant chemical safety goggles.Prevents mechanical irritation from airborne crystalline dust and chemical burns from accidental solvent splashes during reconstitution.
Body Protection Flame-resistant (FR) or standard cotton laboratory coat.Provides a physical barrier against solid particulates. Cotton/FR materials prevent static buildup which could aerosolize the fine powder.
Respiratory Protection N95 or P100 particulate respirator.Filters out fine crystalline particulates (<10 µm) that can bypass the upper respiratory tract and cause alveolar inflammation if handled outside engineering controls.

Standard Operating Procedure (SOP): Safe Handling and Transfer

Expertise & Experience Note: Indole carboxylates are prone to static charge accumulation. This static can cause the fine powder to aerosolize or cling to weighing instruments, leading to inaccurate measurements and increased inhalation risk. Every protocol below is designed as a self-validating system—do not proceed to the next step unless the verification check is successful.

Phase 1: Pre-Operation Verification

  • Check Engineering Controls: Verify the chemical fume hood monitor reads a face velocity of 80–120 fpm.

    • Validation Check: If the flow rate is outside this range, do not proceed; tag the hood out of service.

  • Inspect PPE Integrity: Don a lab coat, ANSI Z87.1 goggles, and double nitrile gloves.

    • Validation Check: Trap air in the outer gloves and squeeze gently to ensure no microscopic pinholes compromise the barrier.

Phase 2: Anti-Static Dispensing 3. Prepare the Workspace: Place a pre-tared, anti-static weigh boat on the analytical balance inside the fume hood. 4. Discharge Static: Pass an ionizing anti-static bar over the spatula and weigh boat to neutralize surface charges. 5. Transfer: Slowly dispense the Methyl 4-methoxy-1H-indole-7-carboxylate.

  • Validation Check: If the powder jumps or clings aggressively to the spatula, stop immediately and re-apply the ionizing bar to prevent aerosolization.

Phase 3: Reconstitution and Decontamination 6. Solvent Addition: If preparing a stock solution, slowly add the solvent down the inner wall of the vial to prevent dust displacement. 7. Seal and Verify: Cap the vial tightly with a PTFE-lined septum.

  • Validation Check: Gently invert the vial to confirm the seal is liquid-tight before removing it from the hood.

  • Decontaminate: Wipe down the balance and surrounding hood surface with an isopropanol-soaked lint-free wipe. Dispose of the wipe as hazardous waste.

Workflow Visualization

The following diagram illustrates the logical progression of the handling and spill response protocol.

SpillResponse Start Initiate Handling Protocol (CAS: 509073-61-4) CheckPPE Verify & Don PPE (Nitrile, Goggles, Lab Coat) Start->CheckPPE Hood Transfer to Fume Hood (Verify Flow: 80-120 fpm) CheckPPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Contain with Damp Absorbent Dispose as HazMat Spill->Clean Yes Proceed Proceed to Reaction/Assay Spill->Proceed No

Caption: Operational workflow for handling Methyl 4-methoxy-1H-indole-7-carboxylate and spill response.

Spill Response and Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Small Spill (<50g) Protocol:

  • Containment: Cover the spilled solid with a damp absorbent pad or lightly mist with water to prevent the generation of airborne dust. Never dry sweep a fine chemical powder.

  • Collection: Use non-sparking, anti-static tools to scoop the dampened material into a compatible, sealable hazardous waste container.

  • Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with soap and water.

Disposal Logistics: Methyl 4-methoxy-1H-indole-7-carboxylate and its contaminated packaging must be treated as hazardous chemical waste.

  • Classification: Do not flush down the sink or dispose of in general trash.

  • Storage: Store waste in a clearly labeled, tightly sealed container in a designated secondary containment area, away from strong oxidizing agents.

  • Removal: Coordinate with your institution's Environmental Health and Safety (EHS) department for incineration by a licensed hazardous waste contractor, in accordance with EPA or local environmental regulations.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), National Institutes of Health. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - General Industry (29 CFR 1910 Subpart I)." United States Department of Labor. URL: [Link]

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